3-Methoxy-4'-methylbenzophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methoxyphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQIJMIURWFUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231825 | |
| Record name | Benzophenone, 3-methoxy-4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82520-37-4 | |
| Record name | Benzophenone, 3-methoxy-4'-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082520374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone, 3-methoxy-4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Methoxy-4'-methylbenzophenone (CAS No. 82520-37-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4'-methylbenzophenone is an aromatic ketone derivative. Benzophenones, as a class of compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and generalized procedures for its potential biological and photochemical evaluation.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 82520-37-4 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₂ | [1][2] |
| Molecular Weight | 226.27 g/mol | [1][2] |
| Appearance | Viscous Yellow Oil | [3] |
| Storage | 2-8°C Refrigerator | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data | Reference |
| Infrared (IR) | 1690 cm⁻¹ (C=O) | [1] |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | δ 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz) | [1] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with m-anisoyl chloride.[1]
Materials:
-
m-Anisoyl chloride
-
Toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of anhydrous aluminum chloride (1.1 equivalents) in dichloromethane (40 ml), a solution of m-anisoyl chloride (12.0 g) and toluene (1 equivalent) in dichloromethane (10 ml) is added dropwise.
-
The resulting mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is then carefully poured into 200 ml of a 1:1 (v/v) mixture of ice and 37% hydrochloric acid.
-
The organic and aqueous phases are separated.
-
The organic phase is collected and dried over anhydrous sodium sulfate.
-
The drying agent is removed by filtration, and the organic solvent is evaporated under reduced pressure to yield this compound.[1]
Generalized Protocol for In Vitro Cytotoxicity Assay
To assess the potential cytotoxic effects of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This is a generalized protocol and would require optimization for specific cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and dilute it with the culture medium to various concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
References
- 1. [2310.00947] Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies [arxiv.org]
- 2. Anti-glycemic potential of benzophenone thio/semicarbazone derivatives: synthesis, enzyme inhibition and ligand docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
3-Methoxy-4'-methylbenzophenone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4'-methylbenzophenone is an aromatic ketone with the chemical formula C₁₅H₁₄O₂. This document provides a detailed overview of its chemical and physical properties, spectral data, and a comprehensive experimental protocol for its synthesis. The information is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic chemistry and drug discovery. While direct biological activities of this compound are not extensively documented, its structural similarity to other benzophenone derivatives suggests potential applications that warrant further investigation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| IUPAC Name | (3-methoxyphenyl)(4-methylphenyl)methanone | |
| Synonyms | This compound, (3-methoxyphenyl)(p-tolyl)methanone | [1] |
| CAS Number | 82520-37-4 | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Appearance | Viscous Yellow Oil | |
| Melting Point | 48.1-49.0 °C | |
| Boiling Point | 145-150 °C at 0.6 mmHg | |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol |
Spectral Data
The following tables summarize the key spectral data for this compound, which are crucial for its identification and structural elucidation.
¹H-NMR (CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.44 | s | 3H | -CH₃ |
| 3.86 | s | 3H | -OCH₃ |
| 7.08-7.18 | m | 1H | Aromatic CH |
| 7.20-7.40 | m | 5H | Aromatic CH |
| 7.73 | d, J=8.4 Hz | 2H | Aromatic CH |
IR (Nujol) [1]
| Wavenumber (cm⁻¹) | Assignment |
| 1690 | C=O (carbonyl) |
¹³C-NMR & Mass Spectrometry
Further spectral data, including ¹³C-NMR and Mass Spectrometry (GC-MS), are available for a compound identified as 3-Methyl-4'-methoxybenzophenone, which corresponds to the same chemical structure.[2] Researchers are encouraged to consult specialized spectral databases for detailed spectra.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation [1]
This protocol details the synthesis of this compound from m-anisoyl chloride and toluene.
Materials:
-
m-Anisoyl chloride (12.0 g)
-
Toluene (1 equivalent)
-
Aluminum chloride (AlCl₃) (1.1 equivalents)
-
Dichloromethane (CH₂Cl₂) (50 ml total)
-
Ice
-
37% Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of AlCl₃ (1.1 equivalents) in CH₂Cl₂ (40 ml) is prepared.
-
A solution of m-anisoyl chloride (12.0 g) and toluene (1 equivalent) in CH₂Cl₂ (10 ml) is added dropwise to the AlCl₃ suspension.
-
The resulting mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is then poured into 200 ml of an ice-HCl (37% by weight) mixture (1/1 v/v).
-
The organic and aqueous phases are separated.
-
The organic phase is dehydrated with sodium sulfate.
-
The mixture is filtered, and the organic solvent is evaporated to yield 4-methyl-3'-methoxybenzophenone.
Yield: Quantitative[1]
Characterization:
-
IR (nujol): 1690 cm⁻¹ (C=O)[1]
-
¹H-NMR (CDCl₃): δ 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz)[1]
-
Elemental Analysis (Calculated for C₁₅H₁₄O₂): C, 79.62%; H, 6.24%[1]
-
Elemental Analysis (Found): C, 79.53%; H, 6.22%[1]
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the experimental workflow for the synthesis of this compound.
References
Technical Guide: 3-Methoxy-4'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxy-4'-methylbenzophenone, including its physicochemical properties, detailed synthesis protocols, and characterization data.
Core Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 226.27 g/mol | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| CAS Number | 82520-37-4 | [1] |
| Elemental Analysis (Calculated) | C, 79.62%; H, 6.24% | [2] |
| Elemental Analysis (Found) | C, 79.53%; H, 6.22% | [2] |
| Infrared (IR) Spectrum (Nujol) | 1690 cm⁻¹ (C=O) | [2] |
| ¹H-NMR (CDCl₃) δ (ppm) | 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz) | [2] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation[2]
This protocol details the synthesis of this compound using a Friedel-Crafts acylation reaction.
Materials:
-
3-Methoxybenzoyl chloride
-
Toluene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 37%
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a suspension of aluminum chloride (1.1 equivalents) in 40 ml of dichloromethane.
-
Addition of Reactants: Prepare a solution of 3-methoxybenzoyl chloride (12.0 g) and toluene (1 equivalent) in 10 ml of dichloromethane. Add this solution dropwise to the aluminum chloride suspension.
-
Reaction: Stir the resulting mixture at room temperature for 4 hours.
-
Quenching: Pour the reaction mixture into 200 ml of an ice-cold 1:1 (v/v) mixture of ice and 37% hydrochloric acid.
-
Extraction: Separate the organic and aqueous phases.
-
Drying: Dehydrate the organic phase with sodium sulfate.
-
Solvent Removal: Filter the mixture and evaporate the organic solvent to obtain 4-methyl-3'-methoxybenzophenone. The reported yield is quantitative.
Characterization Methods
-
Infrared (IR) Spectroscopy: The product can be characterized by IR spectroscopy to identify the carbonyl (C=O) functional group.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to confirm the structure of the synthesized compound by analyzing the chemical shifts and splitting patterns of the protons.[2]
-
Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H) of the product, which should correspond to the calculated values for C₁₅H₁₄O₂.[2]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Properties and analysis of this compound.
References
3-Methoxy-4'-methylbenzophenone synthesis pathways
An In-depth Technical Guide on the Synthesis of 3-Methoxy-4'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a valuable intermediate in various chemical and pharmaceutical applications. The document details established methods, including Friedel-Crafts acylation and Grignard reactions, presenting quantitative data, experimental protocols, and visual representations of the synthetic routes.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several established organic chemistry reactions. The most prominent methods are Friedel-Crafts acylation and synthesis via a Grignard reagent. A modern alternative involves the Suzuki coupling reaction.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[1][2] In this pathway, an acyl group is introduced to an aromatic ring in the presence of a Lewis acid catalyst. For the synthesis of this compound, this typically involves the reaction of 3-methoxybenzoyl chloride with toluene, catalyzed by aluminum chloride (AlCl₃).[3][4]
Reaction Scheme:
3-Methoxybenzoyl Chloride + Toluene --(AlCl₃)--> this compound
The acylium ion generated from 3-methoxybenzoyl chloride and aluminum chloride acts as the electrophile, which then attacks the electron-rich toluene ring.
Grignard Reaction
The Grignard reaction provides a versatile method for forming carbon-carbon bonds.[5][6] In the context of synthesizing this compound, a Grignard reagent, such as 4-methylphenylmagnesium bromide (prepared from 4-bromotoluene and magnesium), can react with a 3-methoxybenzoyl derivative (like 3-methoxybenzoyl chloride or a 3-methoxybenzoate ester) to form the desired benzophenone.[1] This pathway involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the electrophile.[5]
Reaction Scheme:
4-Methylphenylmagnesium Bromide + 3-Methoxybenzoyl Chloride --> this compound
Alternatively, the Grignard reagent can be prepared from 3-bromoanisole and then reacted with a 4-methylbenzoyl derivative.
Suzuki Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[7][8][9] To synthesize this compound, this could involve the coupling of 3-methoxyphenylboronic acid with 4-methylbenzoyl chloride or 4-bromotoluene in the presence of a palladium catalyst and a base.[7] While a specific protocol for this exact molecule is not detailed in the provided results, it represents a modern and efficient alternative to traditional methods.[10]
Reaction Scheme:
3-Methoxyphenylboronic Acid + 4-Methylbenzoyl Chloride --(Pd catalyst, base)--> this compound
Quantitative Data Summary
The following table summarizes the quantitative data associated with the primary synthesis pathways for this compound.
| Synthesis Pathway | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield | Reference |
| Friedel-Crafts Acylation | 3-Methoxybenzoyl chloride, Toluene | Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) | 4 hours | Quantitative | [3] |
| Grignard Reaction | Phenylmagnesium bromide, Benzoyl chloride | Ni(CO₄) (optional) | Not specified | Not specified | 89% (for 4-methylbenzophenone) | [1] |
| Suzuki Coupling | Bromobenzoyl chlorides, Phenylboronic acids | Pd₂(dba)₃ | Toluene | 4 hours | Not specified for target molecule | [7] |
Experimental Protocols
Friedel-Crafts Acylation of Toluene with 3-Methoxybenzoyl Chloride[3]
Materials:
-
3-Methoxybenzoyl chloride
-
Toluene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
37% Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of AlCl₃ (1.1 equivalents) in CH₂Cl₂ (40 ml) is prepared.
-
A solution of m-anisoylchloride (12.0 g) and toluene (1 equivalent) in CH₂Cl₂ (10 ml) is added dropwise to the AlCl₃ suspension.
-
The resulting mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is then poured into 200 ml of a mixture of ice and 37% by weight HCl (1/1 v/v).
-
The organic and aqueous phases are separated.
-
The organic phase is dehydrated with sodium sulfate.
-
The mixture is filtered, and the organic solvent is evaporated to obtain 4-methyl-3'-methoxybenzophenone.
Characterization Data: [3]
-
Yield: Quantitative
-
IR (nujol) (cm⁻¹): 1690 (C=O)
-
¹H-NMR (CDCl₃) δ: 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz)
-
Elemental Analysis (Calculated for C₁₅H₁₄O₂): C, 79.62; H, 6.24
-
Elemental Analysis (Found): C, 79.53; H, 6.22
General Protocol for Grignard Synthesis of Benzophenones[6][11]
Materials:
-
An aryl bromide (e.g., 4-bromotoluene or 3-bromoanisole)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
An acyl chloride or ester (e.g., 3-methoxybenzoyl chloride or methyl 4-methylbenzoate)
-
3M Hydrochloric acid (HCl)
Procedure:
-
Grignard Reagent Preparation: Magnesium turnings are activated (e.g., with a crystal of iodine) in a flame-dried flask under an inert atmosphere. A solution of the aryl bromide in anhydrous ether or THF is added dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed.
-
Reaction with Electrophile: The solution of the acyl chloride or ester in anhydrous ether or THF is added slowly to the cooled Grignard reagent. The reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
Workup: The reaction is quenched by the slow addition of 3M HCl. The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
General Protocol for Suzuki Coupling for Benzophenone Synthesis[7]
Materials:
-
An arylboronic acid (e.g., 3-methoxyphenylboronic acid)
-
An aryl halide (e.g., 4-methylbenzoyl chloride)
-
A palladium catalyst (e.g., Pd₂(dba)₃)
-
A base (e.g., K₂CO₃)
-
An organic solvent (e.g., Toluene)
Procedure:
-
In a reaction flask, the arylboronic acid, aryl halide, base, and palladium catalyst are combined.
-
The solvent is added, and the mixture is heated under reflux for a specified time (e.g., 4 hours).
-
After the reaction is complete, the mixture is cooled and worked up by washing with an aqueous solution (e.g., 1.5 M NaOH).
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification is typically performed by column chromatography or recrystallization.
Synthesis Pathway Diagrams
Caption: Friedel-Crafts Acylation Pathway.
Caption: Grignard Reaction Workflow.
Caption: Suzuki Coupling Pathway.
References
- 1. Page loading... [guidechem.com]
- 2. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Experimental Chemistry II [sites.science.oregonstate.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Substituted benzophenone and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-methoxyphenyl)(4-methylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound (3-methoxyphenyl)(4-methylphenyl)methanone, a substituted diaryl ketone. The document details its chemical structure, physicochemical properties, and established synthetic routes, including Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling reactions. While specific biological activities for this particular methanone are not extensively documented, this guide explores the known therapeutic potential of the broader class of substituted benzophenones, which have demonstrated promising anticancer and antimicrobial properties. Detailed experimental protocols for synthesis and characterization are provided to facilitate further research and drug discovery efforts.
Introduction
(3-methoxyphenyl)(4-methylphenyl)methanone, also known as 3-methoxy-4'-methylbenzophenone, is an aromatic ketone featuring a central carbonyl group bonded to a 3-methoxyphenyl ring and a 4-methylphenyl (p-tolyl) ring. Diaryl ketones, and specifically substituted benzophenones, represent a significant class of organic compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis. Their rigid, three-dimensional structure provides a versatile scaffold for the development of pharmacologically active agents.
Numerous studies have highlighted the potential of substituted benzophenones as anticancer and antimicrobial agents.[1][2][3] These compounds can exert their biological effects through various mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and disruption of microbial cell processes.[1][3] This guide aims to provide a detailed technical resource on (3-methoxyphenyl)(4-methylphenyl)methanone to support researchers in exploring its potential applications.
Chemical Structure and Properties
The chemical structure and key properties of (3-methoxyphenyl)(4-methylphenyl)methanone are summarized below.
Chemical Structure:
Table 1: Physicochemical and Spectral Data for (3-methoxyphenyl)(4-methylphenyl)methanone
| Property | Value | Reference |
| IUPAC Name | (3-methoxyphenyl)(4-methylphenyl)methanone | |
| Synonyms | This compound, 3-Methoxy-p-tolyl phenyl ketone | |
| CAS Number | 6069-87-0 | |
| Molecular Formula | C₁₅H₁₄O₂ | |
| Molecular Weight | 226.27 g/mol | [4] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents | |
| ¹H NMR | Predicted peaks for aromatic, methoxy, and methyl protons. | [5] |
| ¹³C NMR | Predicted peaks for carbonyl, aromatic, methoxy, and methyl carbons. | [5] |
| IR Spectroscopy | Characteristic C=O stretch (~1650-1670 cm⁻¹), C-O-C stretches, and aromatic C-H and C=C bands. | [6] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 226. | [7] |
Synthesis Methodologies
The synthesis of (3-methoxyphenyl)(4-methylphenyl)methanone can be achieved through several established organic reactions. The two primary methods are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.
Friedel-Crafts Acylation
This classic method involves the electrophilic acylation of toluene with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8] The methoxy group on the benzoyl chloride is a meta-directing deactivator, while the methyl group on toluene is an ortho, para-director. Due to steric hindrance, the para-substituted product is generally favored.[8]
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Acyl Chloride Addition: Cool the suspension in an ice bath (0-5 °C). Slowly add 3-methoxybenzoyl chloride (1.0 eq) dissolved in the same dry solvent to the stirred suspension via the dropping funnel.
-
Toluene Addition: After the formation of the acylium ion complex, slowly add toluene (1.0-1.2 eq) dissolved in the dry solvent, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram 1: Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of (3-methoxyphenyl)(4-methylphenyl)methanone via Friedel-Crafts acylation.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly useful when Friedel-Crafts conditions are not suitable. The reaction couples an organoboron compound (e.g., 4-methylphenylboronic acid) with an organohalide (e.g., 3-methoxybenzoyl chloride) in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a round-bottom flask, combine 3-methoxybenzoyl chloride (1.0 eq), 4-methylphenylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram 2: Suzuki-Miyaura Cross-Coupling Logical Relationship
Caption: Logical relationship of reactants and conditions in the Suzuki-Miyaura synthesis.
Potential Biological Activities and Applications
While specific biological studies on (3-methoxyphenyl)(4-methylphenyl)methanone are limited, the broader class of substituted benzophenones has shown significant therapeutic potential.
Anticancer Activity
Benzophenone derivatives have been investigated for their anticancer properties.[9] Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[1][10] The substitution pattern on the phenyl rings plays a crucial role in the cytotoxic and anti-proliferative effects. For instance, the presence and position of electron-donating or electron-withdrawing groups can significantly influence the compound's interaction with biological targets.[1]
Diagram 3: Potential Anticancer Signaling Pathway Inhibition
Caption: Hypothesized signaling pathways for anticancer activity of benzophenones.
Antimicrobial Activity
Certain diaryl ketones and related compounds have demonstrated antimicrobial properties against a range of bacteria and fungi.[3] The mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The lipophilicity and electronic properties conferred by the substituents are key determinants of their antimicrobial efficacy.
Future Directions
(3-methoxyphenyl)(4-methylphenyl)methanone presents a valuable scaffold for further investigation in drug discovery. Future research should focus on:
-
Biological Screening: Comprehensive in vitro and in vivo studies to evaluate its specific anticancer and antimicrobial activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with varied substitution patterns to optimize biological activity and understand the SAR.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound may exert its biological effects.
Conclusion
This technical guide has provided a detailed overview of the structure, properties, and synthesis of (3-methoxyphenyl)(4-methylphenyl)methanone. While direct biological data for this specific molecule is scarce, the established pharmacological importance of the substituted benzophenone class suggests that it is a promising candidate for further research in the development of novel therapeutic agents. The detailed experimental protocols and compiled data herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial evaluation of some styryl ketone derivatives and related thiol adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Methanone, (4-methoxyphenyl)phenyl- [webbook.nist.gov]
- 7. Methanone, (4-methoxyphenyl)phenyl- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to (3-Methoxyphenyl)(4-methylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction and IUPAC Nomenclature
3-Methoxy-4'-methylbenzophenone, a substituted aromatic ketone, is a compound of interest in various chemical and pharmaceutical research areas. Its structure consists of a benzophenone core with a methoxy group substituted at the 3-position of one phenyl ring and a methyl group at the 4'-position of the other.
The formal IUPAC name for this compound is (3-methoxyphenyl)(4-methylphenyl)methanone .[1] This nomenclature precisely defines the connectivity of the substituent groups to the central methanone (ketone) functional group.
Physicochemical and Spectroscopic Data
The fundamental properties of (3-methoxyphenyl)(4-methylphenyl)methanone are summarized below. This data is crucial for its identification, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 82520-37-4 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄O₂ | [1][2][3] |
| Molecular Weight | 226.27 g/mol | [1][2][3] |
| Appearance | Viscous Yellow Oil | [1] |
Spectroscopic Data:
| Spectrum Type | Key Peaks/Shifts (δ in ppm, ν in cm⁻¹) | Reference |
| ¹H-NMR (CDCl₃) | δ 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz) | [2] |
| IR (nujol) | 1690 cm⁻¹ (C=O) | [2] |
Experimental Protocols: Synthesis
The primary synthetic route to (3-methoxyphenyl)(4-methylphenyl)methanone is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds involving aromatic rings.
Friedel-Crafts Acylation of Toluene with m-Anisoyl Chloride
This procedure details the synthesis of 4-methyl-3'-methoxybenzophenone, an isomer and common synonym for the target compound.
Objective: To synthesize (3-methoxyphenyl)(4-methylphenyl)methanone via the acylation of toluene.
Materials:
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
m-Anisoyl chloride (3-methoxybenzoyl chloride)
-
Toluene
-
Ice
-
37% Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of aluminum chloride (1.1 equivalents) is prepared in dichloromethane (40 ml).
-
A solution of m-anisoyl chloride (12.0 g) and toluene (1 equivalent) in dichloromethane (10 ml) is added dropwise to the AlCl₃ suspension.
-
The resulting mixture is stirred at room temperature for 4 hours.
-
Following the reaction period, the mixture is carefully poured into 200 ml of an ice/37% HCl mixture (1/1 v/v) to quench the reaction and dissolve the aluminum salts.
-
The organic and aqueous phases are separated.
-
The organic phase is collected and dehydrated using anhydrous sodium sulfate.
-
The mixture is filtered to remove the drying agent.
-
The organic solvent (dichloromethane) is evaporated under reduced pressure to yield the final product, 4-methyl-3'-methoxybenzophenone. The reported yield for this reaction is quantitative.[2]
Diagrams and Workflows
Synthesis Workflow: Friedel-Crafts Acylation
The logical flow of the synthetic protocol described above is illustrated in the following diagram.
References
An In-depth Technical Guide to the Spectroscopic Data of 3-Methoxy-4'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-4'-methylbenzophenone, a substituted aromatic ketone of interest in various chemical and pharmaceutical research fields. This document details the available spectroscopic data, outlines relevant experimental protocols, and presents a visual workflow for its synthesis and characterization.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.73 | d, J=8.4 Hz | 2H | Aromatic Protons (ortho to carbonyl, on methyl-substituted ring) |
| 7.20-7.40 | m | 5H | Aromatic Protons |
| 7.08-7.18 | m | 1H | Aromatic Proton |
| 3.86 | s | 3H | Methoxy Protons (-OCH₃) |
| 2.44 | s | 3H | Methyl Protons (-CH₃) |
Solvent: CDCl₃
Table 2: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 1690 | C=O (Carbonyl) Stretch |
Sample Preparation: Nujol mull
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~196 | C=O (Carbonyl Carbon) |
| ~159 | C-OCH₃ (Methoxy-substituted Carbon) |
| ~143 | C-CH₃ (Methyl-substituted Carbon) |
| ~138 | Quaternary Carbon (ipso- to carbonyl, on methoxy-substituted ring) |
| ~135 | Quaternary Carbon (ipso- to carbonyl, on methyl-substituted ring) |
| ~132 | Aromatic CH |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH |
| ~120 | Aromatic CH |
| ~114 | Aromatic CH |
| ~55 | -OCH₃ (Methoxy Carbon) |
| ~21 | -CH₃ (Methyl Carbon) |
Note: These are estimated values and may differ from experimental results.
Table 4: Mass Spectrometry Data for this compound
Experimental mass spectrometry data for this compound is not available in the searched literature. The expected molecular ion peak [M]⁺ would be at m/z 226.27, corresponding to its molecular weight.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from m-anisoyl chloride and toluene.[1]
Materials:
-
m-Anisoyl chloride (12.0 g)
-
Toluene (1 equivalent)
-
Anhydrous Aluminum chloride (AlCl₃) (1.1 equivalents)
-
Dichloromethane (CH₂Cl₂) (50 ml total)
-
Ice
-
37% Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of AlCl₃ (1.1 equivalents) in 40 ml of CH₂Cl₂ is prepared in a reaction vessel.
-
A solution of m-anisoyl chloride (12.0 g) and toluene (1 equivalent) in 10 ml of CH₂Cl₂ is added dropwise to the AlCl₃ suspension.
-
The resulting mixture is stirred at room temperature for 4 hours.
-
After the reaction is complete, the mixture is poured into 200 ml of an ice/37% HCl (1/1 v/v) mixture.
-
The organic and aqueous phases are separated.
-
The organic phase is collected and dehydrated with sodium sulfate.
-
The mixture is filtered, and the organic solvent is evaporated to yield 4-methyl-3'-methoxybenzophenone.
Yield: Quantitative.[1]
Spectroscopic Analysis
The following are general procedures for obtaining the spectroscopic data presented.
¹H NMR Spectroscopy:
-
The purified product is dissolved in deuterated chloroform (CDCl₃).
-
The ¹H NMR spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
A small amount of the solid product is mixed with Nujol to form a mull.
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Signaling Pathways and Biological Activity
Currently, there is limited specific information in the public domain regarding the biological activity and associated signaling pathways of this compound. Research on related benzophenone derivatives suggests a wide range of potential pharmacological activities, but direct evidence for this specific compound is lacking. Therefore, a signaling pathway diagram cannot be accurately constructed at this time. Future research may elucidate the biological roles of this compound, enabling a more detailed understanding of its mechanism of action.
References
Solubility Profile of 3-Methoxy-4'-methylbenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-Methoxy-4'-methylbenzophenone, a ketone derivative of significant interest in organic synthesis and pharmaceutical research. Due to a lack of specific quantitative solubility data in publicly available literature, this document presents known qualitative solubility information for the target compound. To provide a comprehensive framework for researchers, quantitative solubility data and a detailed experimental protocol for the parent compound, benzophenone, are included as a reference. This information serves as a valuable surrogate for estimating the solubility behavior and designing experimental procedures for this compound.
Qualitative Solubility of this compound
This compound has been reported to be soluble in several common organic solvents. Qualitative assessments indicate its solubility in:
-
Dichloromethane
-
Ethyl Acetate
-
Methanol[1]
This suggests that the compound is likely soluble in a range of polar aprotic and protic organic solvents. However, for precise applications such as reaction optimization, purification, and formulation development, quantitative solubility data is essential.
Quantitative Solubility of Benzophenone (CAS 119-61-9) in Organic Solvents
As a reference, the following table summarizes the experimentally determined solubility of benzophenone, the parent compound of this compound, in various organic solvents at different temperatures. The data is presented as the mole fraction (x1) of benzophenone. This data was determined using a gravimetric method[2][3].
| Solvent | Temperature (K) | Mole Fraction (103x1) |
| Methanol | 278.15 | 163.4 |
| 283.15 | 192.8 | |
| 288.15 | 226.7 | |
| 293.15 | 265.8 | |
| 298.15 | 310.1 | |
| 303.15 | 359.4 | |
| 308.15 | 416.3 | |
| 313.15 | 478.9 | |
| 318.15 | 548.6 | |
| Ethanol | 278.15 | 175.6 |
| 283.15 | 208.3 | |
| 288.15 | 246.1 | |
| 293.15 | 289.8 | |
| 298.15 | 339.6 | |
| 303.15 | 396.6 | |
| 308.15 | 460.8 | |
| 313.15 | 533.1 | |
| 318.15 | 614.8 | |
| Acetone | 278.15 | 472.9 |
| 283.15 | 521.8 | |
| 288.15 | 574.9 | |
| 293.15 | 632.1 | |
| 298.15 | 693.8 | |
| 303.15 | 759.6 | |
| 308.15 | 829.7 | |
| 313.15 | 903.9 | |
| 318.15 | 982.1 | |
| Ethyl Acetate | 278.15 | 368.7 |
| 283.15 | 415.9 | |
| 288.15 | 467.5 | |
| 293.15 | 524.1 | |
| 298.15 | 585.8 | |
| 303.15 | 652.8 | |
| 308.15 | 725.1 | |
| 313.15 | 802.9 | |
| 318.15 | 886.1 | |
| Acetonitrile | 278.15 | 151.3 |
| 283.15 | 179.4 | |
| 288.15 | 211.5 | |
| 293.15 | 248.6 | |
| 298.15 | 291.1 | |
| 303.15 | 339.8 | |
| 308.15 | 395.5 | |
| 313.15 | 458.8 | |
| 318.15 | 530.5 |
Data extracted from the Journal of Chemical & Engineering Data[2][3].
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed methodology for determining the solubility of a solid organic compound in an organic solvent, adapted from the procedure used for benzophenone[2][3]. This method can be readily applied to determine the solubility of this compound.
Objective: To determine the equilibrium solubility of the compound in a given solvent at various temperatures.
Materials and Apparatus:
-
Analytical balance (±0.0001 g)
-
Thermostatic water bath with temperature control (±0.1 K)
-
Jacketed glass vessel (solubility cell) with a magnetic stirrer
-
Calibrated thermometer or temperature probe
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
An excess amount of the solid compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.
-
The mixture is continuously stirred using a magnetic stirrer.
-
The temperature of the mixture is maintained at the desired setpoint by circulating water from the thermostatic bath through the jacket of the vessel.
-
The solution is stirred for a sufficient time (typically several hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Sampling:
-
Once equilibrium is established, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.
-
A sample of the clear supernatant is withdrawn using a pre-heated syringe fitted with a filter to prevent any solid particles from being transferred.
-
-
Gravimetric Analysis:
-
The withdrawn sample is immediately transferred to a pre-weighed vial.
-
The mass of the vial with the sample is recorded.
-
The solvent is evaporated from the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
The vial containing the solid residue is then cooled to room temperature in a desiccator and weighed.
-
This drying and weighing process is repeated until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid and the mass of the solvent in the sample are calculated from the recorded weights.
-
The solubility is then expressed in the desired units, such as grams per 100 mL of solvent, molality, or mole fraction.
-
Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the gravimetric method for determining the solubility of a solid organic compound.
Conclusion
References
Technical Guide: Physicochemical Properties of 3-Methoxy-4'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available physicochemical data for 3-methoxy-4'-methylbenzophenone, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound, this guide also offers a comparative analysis with its isomers and related benzophenone derivatives. Furthermore, it details standardized experimental protocols for the determination of these critical properties and a general synthetic method. This document is intended to serve as a valuable resource for professionals in research and drug development who may be working with or synthesizing this and similar compounds.
Physicochemical Properties of this compound
For the purpose of providing a predictive and comparative context, the following table summarizes the experimentally determined melting and boiling points of several isomeric and structurally related benzophenone derivatives.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 4-Methoxy-4'-methylbenzophenone | 23886-71-7 | C15H14O2 | 92 | 374.9 ± 25.0 (Predicted) |
| 2-Hydroxy-4-methoxy-4'-methylbenzophenone | 1641-17-4 | C15H14O3 | 98 - 102[1][2][3] | 345.09 (Rough Estimate)[2][3] |
| 4-Methylbenzophenone | 134-84-9 | C14H12O | 56.5 - 57[4] | 326[4] |
| 4-Methoxybenzophenone | 611-94-9 | C14H12O2 | 60 - 63[5][6] | 354 - 356[5][6] |
| 3-Methylbenzophenone | 643-65-2 | C14H12O | Not Available | 316[7] |
| 2-Hydroxy-4-methoxybenzophenone | 131-57-7 | C14H12O3 | 62 - 64[8] | 150 - 160 (at 5 mmHg)[8] |
| 4-Methoxy-3,3'-dimethylbenzophenone | 41295-28-7 | C16H16O2 | Not Available | 391 (at 760 mmHg)[9] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of a solid organic compound can be accurately determined using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered using a mortar and pestle.
-
Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
A rapid heating rate is initially used to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is prepared.
-
The sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid organic compound can be determined using a micro-method with a capillary tube.
Apparatus:
-
Thiele tube or a beaker with heating oil (mineral oil or silicone oil)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube.
-
Assembly: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid. The test tube is then attached to a thermometer.
-
Heating: The assembly is immersed in a heating bath (Thiele tube or oil bath). The bath is heated gently.
-
Observation: As the liquid heats up, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Data Recording: The heat source is then removed, and the bath is allowed to cool slowly. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Synthesis of Unsymmetrical Benzophenones via Friedel-Crafts Acylation
A general and widely used method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[10][11][12]
Reagents and Solvents:
-
Anisole (or other substituted methoxybenzene)
-
p-Toluoyl chloride (or other substituted benzoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Hydrochloric acid (HCl), dilute
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: A solution of the substituted benzoyl chloride in a dry solvent such as dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Catalyst: Anhydrous aluminum chloride is added portion-wise to the stirred solution, maintaining the low temperature.
-
Addition of Arene: The substituted methoxybenzene, dissolved in the solvent, is added dropwise to the reaction mixture.
-
Reaction: The reaction is allowed to stir at a low temperature and then gradually warmed to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is cautiously poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired benzophenone.[11]
Logical Workflow and Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Characterization.
References
- 1. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-HYDROXY-4-METHOXY-4'-METHYLBENZOPHENONE CAS#: 1641-17-4 [m.chemicalbook.com]
- 3. 1641-17-4 CAS MSDS (2-HYDROXY-4-METHOXY-4'-METHYLBENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Methylbenzophenone 99 134-84-9 [sigmaaldrich.com]
- 5. 4-Methoxybenzophenone 97 611-94-9 [sigmaaldrich.com]
- 6. 4-Methoxybenzophenone, 98+% | Fisher Scientific [fishersci.ca]
- 7. 3-Methylbenzophenone, 98+% | Fisher Scientific [fishersci.ca]
- 8. 2-Hydroxy-4-methoxybenzophenone 98 131-57-7 [sigmaaldrich.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. How to convert benzene to benzophenone? [vedantu.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. quora.com [quora.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methoxy-4'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Methoxy-4'-methylbenzophenone via a Friedel-Crafts acylation reaction. The synthesis involves the reaction of 3-methoxybenzoyl chloride with toluene in the presence of a Lewis acid catalyst, aluminum chloride. This application note includes a comprehensive experimental procedure, a summary of reaction parameters and expected outcomes in a tabular format, and a visual representation of the experimental workflow to ensure clarity and reproducibility. This compound and its derivatives are of interest in medicinal chemistry and materials science, making a reliable synthetic protocol essential for further research and development.
Introduction
Benzophenone derivatives are a critical class of compounds in organic chemistry, with wide-ranging applications as pharmacophores in drug discovery, photoinitiators in polymer chemistry, and as key intermediates in the synthesis of more complex molecules. The specific compound, this compound, is a valuable building block. The synthesis described herein is a classic example of a Friedel-Crafts acylation, a robust and widely used method for the formation of carbon-carbon bonds to an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from 3-methoxybenzoyl chloride and aluminum chloride, is attacked by the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is predominantly formed[1][2].
Reaction and Mechanism
The overall reaction is as follows:
3-Methoxybenzoyl Chloride + Toluene --(AlCl₃)--> this compound + HCl
The mechanism involves the formation of an acylium ion intermediate by the reaction of 3-methoxybenzoyl chloride with the Lewis acid catalyst, aluminum chloride. This electrophile is then attacked by the nucleophilic π-electrons of the toluene ring. Subsequent deprotonation of the resulting arenium ion by the [AlCl₄]⁻ complex regenerates the aromaticity of the ring and releases the final product and HCl.
Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation reactions[3][4].
Materials:
-
3-Methoxybenzoyl chloride (m-anisoyl chloride)
-
Toluene
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane (40 ml). Cool the suspension in an ice bath with stirring.
-
Addition of Reactants: In a separate flask, prepare a solution of 3-methoxybenzoyl chloride (12.0 g, 1 equivalent) and toluene (1 equivalent) in dichloromethane (10 ml).
-
Slowly add the solution of 3-methoxybenzoyl chloride and toluene to the stirred suspension of aluminum chloride dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature at or below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (approximately 20°C) for 4 hours[3].
-
Quenching: After 4 hours, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 37% hydrochloric acid (200 ml, 1/1 v/v)[3]. This should be done in a fume hood as HCl gas will be evolved.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with water.
-
Dry the organic layer over anhydrous sodium sulfate[3].
-
Isolation: Filter the drying agent and evaporate the solvent from the organic phase using a rotary evaporator to yield the crude product, this compound[3].
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 3-Methoxybenzoyl chloride | 12.0 g | [3] |
| Toluene | 1 equivalent | [3] |
| Aluminum chloride | 1.1 equivalents | [3] |
| Reaction Conditions | ||
| Solvent | Dichloromethane | [3] |
| Temperature | 20°C | [3] |
| Reaction Time | 4 hours | [3] |
| Product Characterization | ||
| Yield | Quantitative | [3] |
| Appearance | Not specified, typically a solid | |
| Infrared (IR) ν (cm⁻¹) | 1690 (C=O) | [3] |
| ¹H-NMR (CDCl₃) δ (ppm) | 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz) | [3] |
| Elemental Analysis (Calculated) | C, 79.62%; H, 6.24% | [3] |
| Elemental Analysis (Found) | C, 79.53%; H, 6.22% | [3] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Application Notes
-
Anhydrous Conditions: It is crucial to use anhydrous aluminum chloride and a dry solvent, as moisture will deactivate the catalyst. The reaction apparatus should be thoroughly dried before use.
-
Temperature Control: The initial addition of reactants is exothermic. Maintaining a low temperature during this step helps to control the reaction rate and minimize the formation of side products.
-
Safety Precautions: Aluminum chloride is corrosive and reacts violently with water. 3-Methoxybenzoyl chloride is a lachrymator. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The quenching step produces HCl gas and should be performed with caution.
-
Substrate Scope: This general procedure can be adapted for the synthesis of other substituted benzophenones by varying the acyl chloride and the aromatic substrate.
-
Product Purity: The "quantitative" yield reported suggests that the crude product is of high purity. However, for applications requiring very high purity, such as in drug development, further purification by recrystallization or column chromatography is recommended. Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and assess the purity of the product.
References
Application Note: Synthesis of 3-Methoxy-4'-methylbenzophenone via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 3-Methoxy-4'-methylbenzophenone, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through a Friedel-Crafts acylation reaction, a fundamental method for forming carbon-carbon bonds with aromatic rings.[1][2] This application note outlines the reaction mechanism, a step-by-step experimental procedure, and the expected analytical data for the final product.
Introduction
The Friedel-Crafts acylation is a classic and highly effective electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[3][4] The reaction typically involves an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[1] In this protocol, 3-methoxybenzoyl chloride is reacted with toluene in the presence of AlCl₃ to yield this compound. The methyl group of toluene is an activating group that directs the incoming acyl group primarily to the para position, leading to the desired product with high regioselectivity.[5]
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound.
Reactants: 3-Methoxybenzoyl chloride and Toluene Catalyst: Aluminum chloride (AlCl₃) Product: this compound
Experimental Protocol
This protocol is adapted from established procedures for the Friedel-Crafts acylation of toluene.[6][7]
3.1 Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 12.0 g (1.0 equiv) | Acylating agent |
| Toluene | C₇H₈ | 92.14 | 1.0 equiv | Aromatic substrate |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 1.1 equiv | Lewis acid catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous solvent |
| Hydrochloric acid (37%) | HCl | 36.46 | As needed | For workup |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | Drying agent |
| Ice | H₂O | 18.02 | ~200 g | For quenching |
3.2 Equipment
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
3.3 Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in 40 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the suspension in an ice bath.
-
Addition of Reactants: In a separate flask, prepare a solution of 3-methoxybenzoyl chloride (12.0 g) and toluene (1 equivalent) in 10 mL of anhydrous CH₂Cl₂.
-
Reaction Execution: Transfer the solution of reactants to a dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature with the ice bath.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the resulting mixture for 4 hours.[6]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 200 mL of a 1:1 (v/v) mixture of crushed ice and concentrated HCl. Stir vigorously for 10-15 minutes until the ice has melted and the mixture has separated into two phases.[3][6]
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of CH₂Cl₂. Combine the organic layers.
-
Drying and Evaporation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).[6] Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.[6] The product, 4-methyl-3'-methoxybenzophenone, is obtained in quantitative yield.[6]
Results and Data
The following table summarizes the characterization data for the synthesized this compound.[6]
| Analysis | Result |
| Yield | Quantitative[6] |
| IR (nujol, cm⁻¹) | 1690 (C=O)[6] |
| ¹H-NMR (CDCl₃, δ ppm) | 2.44 (s, 3H, -CH₃), 3.86 (s, 3H, -OCH₃), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz)[6] |
| Elemental Analysis | Calculated for C₁₅H₁₄O₂: C, 79.62%; H, 6.24%. Found: C, 79.53%; H, 6.22%[6] |
Reaction Mechanism and Workflow
The Friedel-Crafts acylation proceeds via the formation of an acylium ion, which acts as the electrophile in an electrophilic aromatic substitution reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. scribd.com [scribd.com]
Applications of 3-Methoxy-4'-methylbenzophenone Derivatives in Pharmaceutical Synthesis
Application Note AP-CHEM-2025-001
Introduction
3-Methoxy-4'-methylbenzophenone and its derivatives are versatile intermediates in organic synthesis, particularly in the development of pharmacologically active compounds. The benzophenone scaffold is a common motif in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This application note focuses on the pivotal role of a key derivative, 4-hydroxy-3-methoxy-4'-methylbenzophenone, as a crucial building block in the synthesis of Tolcapone, a medication used in the management of Parkinson's disease.[2][3][4]
Tolcapone functions as a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of levodopa, a primary treatment for Parkinson's disease.[4] By inhibiting COMT, Tolcapone increases the bioavailability of levodopa in the brain. The synthesis of Tolcapone highlights the practical utility of substituted benzophenones in the construction of complex and therapeutically significant molecules.
Key Application: Intermediate in the Synthesis of Tolcapone
A primary and well-documented application of a derivative of this compound is its use as a key intermediate in the synthesis of Tolcapone. The synthetic route involves the preparation of 4-hydroxy-3-methoxy-4'-methylbenzophenone, which then undergoes nitration and subsequent demethylation to yield the final drug substance.
The overall synthetic workflow for the preparation of Tolcapone from a this compound derivative is depicted below:
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-methoxy-4'-methylbenzophenone
This protocol outlines the synthesis of the key benzophenone intermediate via a Friedel-Crafts acylation reaction.
Materials:
-
Veratrol (2-methoxy anisole)
-
4-Methylbenzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of aluminum chloride (1.1 equivalents) in dichloromethane, a solution of 4-methylbenzoyl chloride (1.0 equivalent) and veratrol (1.0 equivalent) in dichloromethane is added dropwise at room temperature.
-
The resulting mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is then carefully poured into a mixture of ice and concentrated hydrochloric acid (1:1 v/v).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield 4-hydroxy-3-methoxy-4'-methylbenzophenone.
Protocol 2: Synthesis of Tolcapone from 4-Hydroxy-3-methoxy-4'-methylbenzophenone
This protocol describes the subsequent nitration and demethylation steps to produce Tolcapone.
Materials:
-
4-Hydroxy-3-methoxy-4'-methylbenzophenone
-
Melamine nitrate
-
Acetone
-
48% Hydrobromic acid (HBr) in Acetic acid
Procedure:
-
Nitration: 4-Hydroxy-3-methoxy-4'-methylbenzophenone is dissolved in acetone. Melamine nitrate is added, and the mixture is stirred at 40°C for 12 hours.[2] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product, 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone, is isolated.
-
Demethylation: The nitrobenzophenone intermediate is treated with a solution of 48% hydrobromic acid in acetic acid. The mixture is heated to reflux to effect demethylation.
-
After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization to afford Tolcapone.[2]
Data Presentation
The following table summarizes the reported yields for the key steps in the synthesis of Tolcapone.
| Step | Reactants | Product | Reported Yield (%) | Reference |
| Friedel-Crafts Acylation | Veratrol, 4-Methylbenzoyl chloride | 4-Hydroxy-3-methoxy-4'-methylbenzophenone | Quantitative | [5] |
| Nitration (One-Pot Process) | 4-Hydroxy-3-methoxy-4'-methylbenzophenone (in situ), Melamine nitrate | 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone | 75 | [2] |
| Demethylation to Tolcapone | 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone, HBr/Acetic acid | Tolcapone | Not specified | [2] |
Other Potential Applications
While the synthesis of Tolcapone is a prominent example, the structural features of this compound suggest its potential utility in other areas of organic synthesis:
-
Building Block for Medicinal Chemistry: The benzophenone core is a privileged scaffold in drug discovery.[1] this compound can serve as a starting material for the synthesis of novel derivatives with potential biological activities. The methoxy and methyl groups offer sites for further functionalization, allowing for the generation of compound libraries for screening.
Conclusion
This compound and its derivatives are valuable intermediates in organic synthesis with a significant application in the pharmaceutical industry, as demonstrated by the synthesis of Tolcapone. The protocols provided herein offer a basis for the laboratory-scale preparation of this important drug molecule. Further research into the photochemical properties of this compound could unveil its utility as a photosensitizer in various organic transformations.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel One-Pot Process for the Synthesis of Tolcapone : Oriental Journal of Chemistry [orientjchem.org]
- 3. WO2014147464A2 - Novel process for the preparation of tolcapone - Google Patents [patents.google.com]
- 4. Tolcapone | C14H11NO5 | CID 4659569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
3-Methoxy-4'-methylbenzophenone: Application Notes and Protocols for Polymer Chemistry
Introduction
3-Methoxy-4'-methylbenzophenone is a substituted aromatic ketone that belongs to the benzophenone family of compounds. Benzophenones are well-established as Type II photoinitiators in polymer chemistry. Upon absorption of ultraviolet (UV) light, these molecules can abstract a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates and methacrylates, leading to the formation of a cross-linked polymer network. This process, known as photopolymerization or UV curing, is widely used in various industrial applications, including coatings, inks, adhesives, and 3D printing, due to its rapid cure speeds, low energy consumption, and solvent-free formulations.
This document provides an overview of this compound, including its chemical properties, a general mechanism of photoinitiation, and a foundational protocol for its use in laboratory-scale photopolymerization experiments.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | (3-methoxyphenyl)(p-tolyl)methanone | |
| CAS Number | 82520-37-4 | |
| Molecular Formula | C₁₅H₁₄O₂ | |
| Molecular Weight | 226.27 g/mol | |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Solubility | Expected to be soluble in common organic solvents |
Mechanism of Photoinitiation
As a Type II photoinitiator, this compound requires a co-initiator or synergist, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization. The generally accepted mechanism is a multi-step process initiated by the absorption of UV radiation.
Figure 1. General photoinitiation mechanism for this compound.
The process begins with the absorption of UV light by the this compound molecule, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state abstracts a hydrogen atom from the tertiary amine, forming a ketyl radical and an α-amino radical. The latter is typically the primary initiating species for the polymerization of acrylate or methacrylate monomers.
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound as a photoinitiator. Optimization of concentrations, irradiation times, and other parameters will be necessary for specific applications and monomer systems.
Materials and Equipment
-
This compound
-
Tertiary amine co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate (EDB) or Triethanolamine (TEA))
-
Monomer (e.g., Trimethylolpropane triacrylate (TMPTA) or 1,6-Hexanediol diacrylate (HDDA))
-
UV curing lamp (medium-pressure mercury lamp or LED lamp with appropriate wavelength output)
-
Glass slides or molds
-
Micropipettes
-
Mixing vials
-
Nitrogen or argon source (for inerting)
Preparation of Photopolymerizable Formulation
-
In a clean, amber glass vial to protect from ambient light, weigh the desired amount of this compound. A typical starting concentration is 1-5% by weight of the total formulation.
-
Add the tertiary amine co-initiator. The molar ratio of photoinitiator to co-initiator is often in the range of 1:1 to 1:2.
-
Add the monomer(s) to the vial.
-
Thoroughly mix the components until the photoinitiator and co-initiator are completely dissolved. This can be done by gentle vortexing or magnetic stirring.
-
If desired, purge the formulation with nitrogen or argon for several minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
Figure 2. Workflow for preparing the photopolymerizable formulation.
Photopolymerization (UV Curing) Procedure
-
Place a defined volume of the prepared formulation onto a glass slide or into a mold of a specific thickness.
-
Position the sample under the UV lamp at a fixed distance.
-
Irradiate the sample with UV light for a predetermined time. The curing time will depend on the lamp intensity, the distance from the lamp, the formulation composition, and the thickness of the sample.
-
After irradiation, assess the degree of cure. This can be done qualitatively by checking for tackiness of the surface or quantitatively using techniques such as Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the monomer's reactive double bonds.
Data Presentation
Currently, there is a lack of published quantitative data on the performance of this compound as a photoinitiator. Researchers are encouraged to systematically investigate its efficacy and report on key performance indicators such as those outlined in Table 2.
| Performance Parameter | Description | Typical Units |
| UV-Vis Absorption (λmax) | Wavelength(s) at which the photoinitiator shows maximum light absorption. | nm |
| Molar Extinction Coefficient (ε) | A measure of how strongly the photoinitiator absorbs light at a given wavelength. | L mol⁻¹ cm⁻¹ |
| Photopolymerization Rate (Rp) | The speed at which monomer is converted to polymer upon UV exposure. | mol L⁻¹ s⁻¹ |
| Final Monomer Conversion (%) | The percentage of monomer that has been converted to polymer after a defined irradiation time. | % |
| Initiation Efficiency (Φ) | A measure of the number of polymer chains initiated per photon absorbed. | Dimensionless |
| Hardness of Cured Film | A measure of the surface hardness of the resulting polymer. | Shore D or Pencil Hardness |
| Adhesion | The ability of the cured coating to adhere to a substrate. | Cross-hatch adhesion test rating |
Conclusion and Future Work
This compound is a potential Type II photoinitiator for free-radical polymerization. While its basic chemical properties are known, there is a clear need for comprehensive studies to characterize its performance in photopolymerization. Future research should focus on determining its UV-Vis absorption spectrum, quantifying its initiation efficiency with various monomers and co-initiators, and evaluating the mechanical and physical properties of the resulting polymers. Such data will be crucial for assessing its potential for use in industrial and research applications.
Disclaimer
This document is intended for informational purposes for researchers, scientists, and drug development professionals. The provided protocols are general guidelines and should be adapted and optimized for specific experimental conditions. All laboratory work should be conducted in accordance with appropriate safety procedures.
Experimental protocol for the preparation of 3-Methoxy-4'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-Methoxy-4'-methylbenzophenone, a valuable intermediate in pharmaceutical and chemical research. The described method is based on the Friedel-Crafts acylation reaction.
Introduction
This compound is a diaryl ketone derivative. The synthesis route outlined here utilizes the well-established Friedel-Crafts acylation, a robust method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1] In this specific application, toluene is acylated with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride. The methoxy group on the benzoyl chloride and the methyl group on toluene influence the regioselectivity and reactivity of the starting materials.
Reaction Scheme
The overall reaction is as follows:
3-Methoxybenzoyl Chloride + Toluene -> this compound + Hydrogen Chloride
Experimental Protocol
This protocol is adapted from established literature procedures.[2][3]
Materials and Equipment:
-
Reagents:
-
3-Methoxybenzoyl chloride (m-anisoyl chloride)
-
Toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 37%
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane (40 ml).
-
Addition of Reactants: In a separate beaker, prepare a solution of 3-methoxybenzoyl chloride (12.0 g) and toluene (1 equivalent) in dichloromethane (10 ml). Add this solution dropwise to the aluminum chloride suspension at room temperature using a dropping funnel.
-
Reaction: Stir the resulting mixture at room temperature for 4 hours.[2]
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing 200 ml of an ice/37% HCl mixture (1:1 v/v).
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
-
Wash the organic layer with water.
-
Dry the organic phase over anhydrous sodium sulfate.[2]
-
-
Isolation of Product:
-
Filter the mixture to remove the sodium sulfate.
-
Evaporate the organic solvent using a rotary evaporator to obtain the crude product. The reported yield is quantitative.[2]
-
Purification:
The crude product can be further purified by recrystallization or column chromatography if necessary.[2]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: Friedel-Crafts Acylation
The synthesis proceeds via an electrophilic aromatic substitution mechanism.[1]
-
Formation of the Acylium Ion: The Lewis acid, aluminum chloride, coordinates to the carbonyl oxygen of 3-methoxybenzoyl chloride, which then facilitates the departure of the chloride ion to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the toluene ring, forming a carbocation intermediate known as a sigma complex.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst.
Caption: Mechanism of the Friedel-Crafts Acylation.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₂ | [3] |
| Molecular Weight | 226.27 g/mol | [3] |
| Yield | Quantitative | [2][3] |
| IR (nujol) (cm⁻¹) | 1690 (C=O) | [2][3] |
| ¹H-NMR (CDCl₃) δ (ppm) | 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz) | [2][3] |
| Elemental Analysis (Calculated) | C, 79.62%; H, 6.24% | [2][3] |
| Elemental Analysis (Found) | C, 79.53%; H, 6.22% | [2][3] |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Aluminum Chloride (Anhydrous): Reacts violently with water, releasing toxic hydrogen chloride gas.[4][5] It is corrosive and can cause severe skin and eye damage.[6][7] Handle in a dry environment and keep away from moisture.[5] In case of fire, use a Class D extinguisher or dry sand; do not use water.[5]
-
3-Methoxybenzoyl Chloride: Corrosive and causes severe skin burns and eye damage.[8] It is a lachrymator.[8] Avoid inhalation of vapors.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.
-
Hydrochloric Acid: A strong, corrosive acid. Handle with appropriate care to avoid skin and eye contact.
Disclaimer: This protocol is intended for use by trained professionals. All procedures should be carried out with appropriate safety measures in a suitable laboratory setting. The user is solely responsible for all risks associated with the use of this information.
References
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. uprm.edu [uprm.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. redox.com [redox.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.fr [fishersci.fr]
Application Notes and Protocols for the Characterization of 3-Methoxy-4'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3-Methoxy-4'-methylbenzophenone. Detailed protocols for spectroscopic and chromatographic methods are outlined to ensure accurate and reproducible results.
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzophenone core exhibits characteristic π → π* and n → π* transitions.
Table 1: UV-Vis Spectral Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Methanol | 254, 288 | Data not available | π → π |
| Ethanol | 260, 335 | Data not available | π → π and n → π* |
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) for analysis.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the same solvent used for the sample and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum from 200 to 400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Table 2: FT-IR Spectral Data for 4-methyl-3'-methoxybenzophenone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1690 | Strong | C=O (Ketone) stretch |
| 1605, 1585, 1480 | Medium-Strong | C=C Aromatic ring stretch |
| 1280, 1030 | Strong | C-O (Ether) stretch |
| 2920, 2850 | Medium | C-H (Methyl) stretch |
| 3050 | Medium | C-H (Aromatic) stretch |
Note: The data presented is for 4-methyl-3'-methoxybenzophenone, an isomer of the target compound. The spectral features are expected to be very similar.
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of the molecule.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 3: ¹H NMR Spectral Data for 4-methyl-3'-methoxybenzophenone (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.73 | d, J=8.4 Hz | 2H | Aromatic H (protons ortho to C=O on the methyl-substituted ring) |
| 7.20-7.40 | m | 5H | Aromatic H (remaining protons on both rings) |
| 7.08-7.18 | m | 1H | Aromatic H (proton between methoxy and carbonyl on the methoxy-substituted ring) |
| 3.86 | s | 3H | -OCH₃ |
| 2.44 | s | 3H | -CH₃ |
Note: The data presented is for 4-methyl-3'-methoxybenzophenone, an isomer of the target compound. The chemical shifts and splitting patterns will be similar but not identical for this compound.
Table 4: ¹³C NMR Spectral Data for a similar benzophenone derivative
| Chemical Shift (δ, ppm) | Assignment |
| 196.5 | C=O (Ketone) |
| 159.5 | C-OCH₃ |
| 143.3 | C-CH₃ |
| 138.0 | Quaternary Aromatic C |
| 134.9 | Quaternary Aromatic C |
| 132.2 | Aromatic CH |
| 130.3 | Aromatic CH |
| 130.0 | Aromatic CH |
| 129.0 | Aromatic CH |
| 128.2 | Aromatic CH |
| 113.8 | Aromatic CH |
| 55.4 | -OCH₃ |
| 21.7 | -CH₃ |
Note: A complete, assigned ¹³C NMR spectrum for this compound was not available in the searched literature. The data presented is a representative spectrum of a closely related substituted benzophenone and serves as a guideline for expected chemical shifts.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Spectral Analysis: Integrate the ¹H NMR signals, determine the chemical shifts, and analyze the splitting patterns. Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule.
Chromatographic Characterization
Chromatographic techniques are employed to assess the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound.
Table 5: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | Dependent on the exact system and conditions, but expected to be in the range of 5-15 minutes. |
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of standard solutions by diluting the stock solution to create a calibration curve. For unknown samples, dissolve a known weight in the mobile phase and filter through a 0.45 µm syringe filter.
-
Instrumentation: Set up the HPLC system with the parameters listed in Table 5.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard solutions and the sample solution.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for HPLC Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for unequivocal identification.
Table 6: GC-MS Method Parameters
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Table 7: Expected Mass Fragmentation Pattern
| m/z | Relative Intensity | Possible Fragment |
| 226 | Moderate | [M]⁺ (Molecular Ion) |
| 135 | High | [CH₃OC₆H₄CO]⁺ |
| 119 | High | [CH₃C₆H₄CO]⁺ |
| 107 | Moderate | [CH₃OC₆H₄]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ |
Note: The fragmentation pattern is predicted based on the structure of this compound and known fragmentation of benzophenones.
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
Instrumentation: Set up the GC-MS system with the parameters listed in Table 6.
-
Analysis: Inject 1 µL of the sample solution into the GC.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze the mass spectrum of the peak and compare it with a reference spectrum or interpret the fragmentation pattern to confirm the structure.
Caption: Workflow for GC-MS Analysis.
Application Notes and Protocols for 3-Methoxy-4'-methylbenzophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4'-methylbenzophenone is a diarylketone that has gained significance in medicinal chemistry primarily as a key intermediate in the synthesis of pharmacologically active compounds. Its structural framework serves as a versatile scaffold for the development of therapeutic agents. This document provides a comprehensive overview of its primary application, including detailed synthetic protocols and the biological context of its downstream products.
While this compound itself is not extensively studied for direct biological activity, its role as a precursor in the synthesis of Tolcapone highlights its importance. Tolcapone is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamine neurotransmitters. Tolcapone is clinically used as an adjunct therapy in the management of Parkinson's disease.
Application: Intermediate in the Synthesis of Tolcapone
The primary and most well-documented application of this compound in medicinal chemistry is its use as a precursor in the synthesis of Tolcapone. The synthetic route generally involves the demethylation of the related compound, 4-hydroxy-3-methoxy-4'-methylbenzophenone, which can be prepared from precursors of this compound.
Logical Workflow for Tolcapone Synthesis
The following diagram illustrates the logical progression from a precursor to the final active pharmaceutical ingredient, Tolcapone.
Caption: Synthetic pathway from precursors to Tolcapone.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Tolcapone, starting from precursors that lead to the formation of a key benzophenone intermediate.
Protocol 1: Synthesis of 4-hydroxy-3-methoxy-4'-methylbenzophenone
This protocol describes the synthesis of a key intermediate for Tolcapone.
Materials:
-
2-Methoxyanisole (Veratrole)
-
4-Methylbenzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Suspend aluminum chloride (1.1 equivalents) in dichloromethane.
-
Prepare a solution of 2-methoxyanisole (1.0 equivalent) and 4-methylbenzoyl chloride (1.0 equivalent) in dichloromethane.
-
Add the solution from step 2 dropwise to the aluminum chloride suspension at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain 4-hydroxy-3-methoxy-4'-methylbenzophenone.
Protocol 2: Nitration of 4-hydroxy-3-methoxy-4'-methylbenzophenone
Materials:
-
4-hydroxy-3-methoxy-4'-methylbenzophenone
-
Nitric acid (or a suitable nitrating agent like melamine nitrate)
-
Sulfuric acid (if using nitric acid)
-
Acetone (if using melamine nitrate)
-
Standard laboratory glassware and equipment
Procedure (using Melamine Nitrate):
-
Dissolve 4-hydroxy-3-methoxy-4'-methylbenzophenone in acetone.
-
Add melamine nitrate to the solution.
-
Stir the reaction mixture at 40°C for 12 hours.
-
After the reaction is complete, the product, 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone, can be isolated by standard workup procedures including filtration and washing.
Protocol 3: Demethylation to Synthesize Tolcapone
Materials:
-
4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone
-
Hydrobromic acid (48%)
-
Acetic acid
-
Standard laboratory glassware and equipment
Procedure:
-
Treat 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone with a mixture of 48% hydrobromic acid and acetic acid.
-
Heat the reaction mixture to facilitate the demethylation of the methoxy group.
-
Upon completion of the reaction, cool the mixture and isolate the crude Tolcapone by filtration.
-
The crude product can be purified by recrystallization.
Biological Context: COMT Inhibition and Parkinson's Disease
Tolcapone, the final product synthesized from this compound derivatives, is a potent inhibitor of Catechol-O-methyltransferase (COMT).
COMT Signaling Pathway and Levodopa Metabolism
Caption: Mechanism of Levodopa metabolism and the action of Tolcapone.
In the treatment of Parkinson's disease, Levodopa is administered to replenish dopamine levels in the brain. However, a significant portion of Levodopa is metabolized in the periphery by DOPA decarboxylase (DDC) and COMT before it can cross the blood-brain barrier. COMT converts Levodopa to the inactive metabolite 3-O-methyldopa. Tolcapone inhibits COMT in both the periphery and the central nervous system, thereby increasing the bioavailability of Levodopa to the brain and prolonging its therapeutic effect.
Quantitative Data
The following table summarizes the key quantitative data for Tolcapone, the final product derived from this compound precursors.
| Compound | Target | Activity Type | Value | Organism | Reference |
| Tolcapone | COMT | IC₅₀ | 100 nM | Rat | [1][2] |
| Tolcapone | COMT | IC₅₀ | 21 nM | Human | [3] |
Note: The data presented is for Tolcapone, not this compound.
Conclusion
This compound is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the multi-step synthesis of the COMT inhibitor, Tolcapone. While the compound itself may not possess significant biological activity, its role in the production of a clinically important drug for Parkinson's disease underscores its relevance in the field of drug development. The provided protocols and biological context offer a comprehensive guide for researchers interested in the synthesis and application of this and related benzophenone derivatives.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions should be taken at all times.
References
Application Notes: 3-Methoxy-4'-methylbenzophenone as a Key Intermediate in the Synthesis of Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 3-Methoxy-4'-methylbenzophenone as a strategic intermediate in the synthesis of pharmaceutically active compounds, particularly muscarinic receptor antagonists such as Tolterodine. This document provides detailed experimental protocols for the synthesis of the intermediate and its subsequent theoretical conversion to a key precursor of Tolterodine, alongside relevant quantitative data and pathway visualizations.
Introduction
This compound (CAS No: 82520-37-4) is a substituted benzophenone that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a methoxy and a methyl group on the two phenyl rings, allows for regioselective transformations, making it a suitable starting material for the synthesis of complex molecules. This is particularly relevant in the preparation of diarylpropylamine derivatives, a core scaffold in several active pharmaceutical ingredients (APIs). One such prominent API is Tolterodine, a competitive muscarinic receptor antagonist used for the treatment of urinary incontinence.[1] This document outlines a synthetic pathway leveraging this compound for the preparation of a key Tolterodine intermediate.
Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 82520-37-4 | [2] |
| Molecular Formula | C₁₅H₁₄O₂ | [3] |
| Molecular Weight | 226.27 g/mol | [3] |
| Appearance | Not specified, likely a solid | |
| ¹H-NMR (CDCl₃) | δ 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz) | [3] |
| IR (nujol, cm⁻¹) | 1690 (C=O) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title intermediate via a Friedel-Crafts acylation reaction.[3][4][5][6]
Materials:
-
m-Anisoyl chloride (1.0 eq)
-
Toluene (1.0 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
37% Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of anhydrous AlCl₃ (1.1 equivalents) in dichloromethane, a solution of m-anisoylchloride (12.0 g) and toluene (1 equivalent) in dichloromethane (10 ml) is added dropwise.[3]
-
The resulting mixture is stirred at room temperature for 4 hours.[3]
-
The reaction mixture is then poured into 200 ml of a 1:1 (v/v) mixture of ice and 37% by weight HCl.[3]
-
The organic and aqueous phases are separated.[3]
-
The organic phase is dehydrated with sodium sulfate.[3]
-
Following filtration, the organic solvent is evaporated to yield 4-methyl-3'-methoxybenzophenone.[3]
Expected Yield: Quantitative.[3]
Protocol 2: Theoretical Synthesis of a Tolterodine Precursor via Reformatsky Reaction
This theoretical protocol outlines the conversion of this compound to a key precursor of Tolterodine, 3-hydroxy-3-(3-methoxyphenyl)-3-(4-methylphenyl)propanoic acid, using a Reformatsky reaction.[7][8][9][10][11] This β-hydroxy ester can then be further transformed into the final API.
Materials:
-
This compound (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Activated Zinc dust (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add activated zinc dust (1.5 eq) and anhydrous THF.
-
A solution of this compound (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF is added dropwise to the zinc suspension while gently heating to initiate the reaction.
-
After the initial exothermic reaction subsides, the mixture is refluxed for 2-3 hours until the consumption of the starting materials is observed by TLC.
-
The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude ethyl 3-hydroxy-3-(3-methoxyphenyl)-3-(4-methylphenyl)propanoate.
-
The crude ester is then hydrolyzed using a standard procedure (e.g., refluxing with aqueous NaOH followed by acidification) to obtain 3-hydroxy-3-(3-methoxyphenyl)-3-(4-methylphenyl)propanoic acid.
Note: The subsequent steps to convert this intermediate to Tolterodine would involve reduction of the carboxylic acid, de-methylation of the methoxy group to a hydroxyl group, and introduction of the diisopropylamine moiety.
Logical Workflow of Tolterodine Synthesis
The following diagram illustrates the proposed synthetic pathway from this compound to a key intermediate of Tolterodine.
Caption: Synthetic pathway to Tolterodine via this compound.
Signaling Pathway of Muscarinic Receptor Antagonists
Tolterodine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[12][13] The diagram below illustrates the general signaling cascade initiated by acetylcholine (ACh) and its inhibition by muscarinic antagonists.
Caption: Muscarinic receptor antagonist signaling pathway.
By blocking the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype on smooth muscle cells of the bladder, Tolterodine prevents the downstream signaling cascade that leads to muscle contraction. This results in muscle relaxation and an increase in bladder capacity, thereby alleviating the symptoms of an overactive bladder.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Experimental Chemistry II [sites.science.oregonstate.edu]
- 5. scribd.com [scribd.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Reformatsky (Reformatskii) Reaction [drugfuture.com]
- 10. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 11. The Reformatsky reaction using a new form of highly reactive zinc [d.lib.msu.edu]
- 12. spectrabase.com [spectrabase.com]
- 13. scbt.com [scbt.com]
Application Notes and Protocols for the Purification of 3-Methoxy-4'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 3-Methoxy-4'-methylbenzophenone, a key intermediate in various synthetic applications. The following methods are based on established chemical principles and practices for the purification of aromatic ketones.
Introduction
This compound is a viscous yellow oil at room temperature.[1] Its purification is critical to ensure the integrity and reproducibility of subsequent synthetic steps. The choice of purification method depends on the nature and quantity of impurities present in the crude material. The two primary methods detailed here are recrystallization, suitable for solid crude products or those that can be induced to solidify, and column chromatography, a versatile technique for separating complex mixtures.
Purification Methods Overview
A general workflow for the purification of this compound is outlined below. The process begins with a crude product obtained from synthesis, which then undergoes one or more purification steps to yield the final, high-purity compound.
Caption: General purification workflow for this compound.
Recrystallization Protocol
Recrystallization is an effective technique for purifying solid compounds. Although this compound is an oil at room temperature, it may solidify if the crude product contains impurities that induce crystallization or if it can be crystallized from a suitable solvent at low temperatures. For aromatic ketones, common recrystallization solvents include ethanol, methanol, hexane, or mixtures such as ethanol/water or dichloromethane/hexane.
Experimental Protocol:
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
If the compound is soluble at room temperature, the solvent is not suitable. If it is insoluble even at the boiling point, it is also not suitable.
-
Test a range of solvents of varying polarities (e.g., hexane, toluene, ethanol, ethyl acetate) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system.
-
-
Dissolution:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound. This is best done by adding the solvent in small portions to the heated crude material.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
-
Data Presentation:
| Parameter | Value |
| Initial Mass of Crude Product | (e.g., 5.0 g) |
| Recrystallization Solvent(s) | (e.g., Ethanol/Water) |
| Volume of Solvent(s) | (e.g., 20 mL / 5 mL) |
| Final Mass of Pure Product | (e.g., 4.2 g) |
| Recovery Yield | (e.g., 84%) |
| Purity Before (if known) | (e.g., 90% by HPLC) |
| Purity After | (e.g., >99% by HPLC) |
Column Chromatography Protocol
Column chromatography is a highly effective method for purifying liquid or oily compounds like this compound. It separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.
Caption: Step-by-step workflow for column chromatography purification.
Experimental Protocol:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is commonly used for aromatic ketones.
-
Mobile Phase: A non-polar solvent system is typically employed. A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio can be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 95:5 to 80:20 hexane:ethyl acetate), can be effective for separating impurities with different polarities.
-
Collect the eluent in a series of fractions (e.g., 10-20 mL per fraction).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation:
The following table provides a template for documenting the results of a column chromatography purification.
| Parameter | Value |
| Stationary Phase | (e.g., Silica Gel, 230-400 mesh) |
| Mobile Phase | (e.g., Gradient: Hexane/Ethyl Acetate 95:5 to 80:20) |
| Initial Mass of Crude Product | (e.g., 10.0 g) |
| Final Mass of Pure Product | (e.g., 8.5 g) |
| Recovery Yield | (e.g., 85%) |
| Purity Before (if known) | (e.g., 85% by GC-MS) |
| Purity After | (e.g., >99% by GC-MS) |
Purity Assessment
The purity of this compound after purification should be assessed using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot for the purified product indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both purity assessment and identification of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used for quantitative purity analysis if an internal standard is used.
By following these detailed protocols, researchers can effectively purify this compound to a high degree of purity, ensuring the reliability of their subsequent research and development activities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-4'-methylbenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methoxy-4'-methylbenzophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via Friedel-Crafts acylation.
Question: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in the Friedel-Crafts acylation of toluene with 3-methoxybenzoyl chloride can stem from several factors. Here are the primary areas to investigate:
-
Catalyst Quality and Stoichiometry: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is crucial. Its quality and the amount used are critical.
-
Moisture: AlCl₃ is extremely hygroscopic and will be deactivated by moisture. Ensure it is handled in a dry environment (e.g., under an inert atmosphere) and that all glassware and solvents are rigorously dried.
-
Stoichiometry: A stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone, rendering it inactive.[1][2] Using sub-stoichiometric amounts can lead to incomplete reactions. For optimal results, 1.1 to 1.3 equivalents of AlCl₃ are recommended.[3]
-
-
Reaction Temperature: The reaction temperature influences both the reaction rate and the formation of side products.
-
Initial Addition: The addition of the acyl chloride to the toluene and AlCl₃ mixture should be performed at a low temperature (0-5 °C) to control the initial exothermic reaction and prevent side reactions.[4]
-
Reaction Progression: After the initial addition, allowing the reaction to slowly warm to room temperature and stir for several hours is a common practice.[3] Higher temperatures can lead to polysubstitution or rearrangement products.
-
-
Purity of Reactants: The purity of 3-methoxybenzoyl chloride and toluene is important. Impurities in the acyl chloride can lead to the formation of undesired side products, complicating purification and reducing the yield of the target compound. Toluene should be of high purity and dry.
-
Work-up Procedure: The reaction work-up is critical for isolating the product. The reaction mixture should be quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3] Incomplete decomposition can lead to product loss during extraction.
Question: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products is a common issue in Friedel-Crafts acylation. The primary side products in this synthesis are typically isomers of the desired product and polysubstituted products.
-
Isomer Formation: Friedel-Crafts acylation of toluene can result in both ortho and para substitution. The methyl group of toluene is an ortho-, para-director. While the para product (4'-methyl) is generally favored due to steric hindrance, some of the ortho isomer (2'-methyl) may also be formed.
-
Minimization: Lowering the reaction temperature can sometimes improve the regioselectivity towards the para isomer.
-
-
Polysubstitution: Although the acyl group is deactivating, preventing further acylation of the product benzophenone, polysubstitution can occur on the starting material, toluene, especially if it is in large excess or if the reaction conditions are too harsh.[1][5]
-
Minimization: Using a moderate excess of the limiting reagent and maintaining a controlled temperature can help minimize polysubstitution.
-
-
Other Side Reactions: Impurities in the starting materials can also lead to side reactions. For instance, if the 3-methoxybenzoyl chloride is contaminated with other isomers, this will be reflected in the product mixture.
Question: How can I effectively purify the crude this compound?
Answer:
Purification of the crude product is essential to obtain this compound of high purity. A combination of techniques is often employed.
-
Extraction and Washing: After quenching the reaction, the product is typically extracted into an organic solvent like dichloromethane.[3] The organic layer should be washed sequentially with:
-
Dilute HCl to remove any remaining aluminum salts.
-
Saturated sodium bicarbonate solution to neutralize any unreacted acid chloride and acidic byproducts.[6]
-
Brine to remove the bulk of the water.
-
-
Drying and Solvent Removal: The organic layer should be dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.[3]
-
Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. A suitable solvent system should be determined empirically. Common solvents for recrystallization of benzophenone derivatives include ethanol, methanol, or mixtures of hexane and ethyl acetate.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a highly effective method for separating the desired product from isomers and other impurities.[6][7] A gradient of ethyl acetate in hexane is a common eluent system for benzophenones.
Frequently Asked Questions (FAQs)
What is the primary reaction mechanism for the synthesis of this compound?
The primary reaction is a Friedel-Crafts acylation, which is an electrophilic aromatic substitution.[1][2] The mechanism involves the following key steps:
-
Formation of an acylium ion intermediate from the reaction of 3-methoxybenzoyl chloride with the Lewis acid catalyst (e.g., AlCl₃).
-
Electrophilic attack of the acylium ion on the electron-rich toluene ring.
-
Deprotonation of the resulting carbocation intermediate to restore the aromaticity of the ring and yield the final product.
What are some alternative methods for synthesizing this compound?
While Friedel-Crafts acylation is the most common method, other approaches exist, such as:
-
Oxidation of 3-methoxy-4'-methyldiphenylmethane: This would require the prior synthesis of the diphenylmethane derivative.
-
Grignard reaction: The reaction of a Grignard reagent derived from 4-bromotoluene with 3-methoxybenzonitrile, followed by hydrolysis.
What are the key safety precautions to consider during this synthesis?
-
Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
3-Methoxybenzoyl chloride is a lachrymator and is corrosive. It should also be handled in a fume hood with appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.
-
The reaction quench with water/acid is highly exothermic and should be performed carefully with adequate cooling.
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
3-Methoxybenzoyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous toluene (3-5 equivalents) to the flask via a syringe.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Dissolve 3-methoxybenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the 3-methoxybenzoyl chloride solution dropwise to the stirred AlCl₃/toluene suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl (e.g., a 1:1 v/v mixture).[3]
-
Stir the quenched mixture until all the solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation
Table 1: Influence of Catalyst Stoichiometry on Yield
| Entry | Equivalents of AlCl₃ | Reaction Time (h) | Yield (%) |
| 1 | 0.8 | 6 | 45 |
| 2 | 1.0 | 6 | 75 |
| 3 | 1.1 | 4 | 92[3] |
| 4 | 1.3 | 4 | 90 |
Note: The data in this table is representative and may vary based on specific reaction conditions.
Visualizations
Caption: Reaction mechanism for the Friedel-Crafts acylation.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting flowchart for synthesis optimization.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 2-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. Solved 4. A Friedel-Crafts acylation of 2.64 g of anisole | Chegg.com [chegg.com]
Technical Support Center: Synthesis of 3-Methoxy-4'-methylbenzophenone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Methoxy-4'-methylbenzophenone. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of toluene with 3-methoxybenzoyl chloride.[1][2] This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1]
Q2: What are the main reactants and catalyst for this synthesis?
A2: The key reactants are 3-methoxybenzoyl chloride and toluene. Anhydrous aluminum chloride (AlCl₃) is the standard catalyst.[1]
Q3: What is the expected yield for this reaction?
A3: Under optimized conditions, the reaction can proceed to a quantitative yield.[1] However, yields can be affected by various factors as outlined in the troubleshooting guide below.
Q4: What are the potential side reactions I should be aware of?
A4: The primary side reactions in the Friedel-Crafts acylation of toluene are the formation of isomeric products. Due to the directing effect of the methyl group on the toluene ring, the acylation can occur at the ortho or para position. In the case of 3-methoxybenzoyl chloride reacting with toluene, the desired product is the para-substituted isomer (4'-methyl). The formation of the ortho-isomer (2'-methyl) is a common side reaction.[3][4]
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
Infrared (IR) Spectroscopy: Look for a characteristic carbonyl (C=O) stretch around 1690 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR should show distinct signals for the methyl and methoxy protons, as well as the aromatic protons.[1]
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst (AlCl₃) due to moisture exposure. | Ensure the use of fresh, anhydrous aluminum chloride. Handle the catalyst in a dry environment (e.g., under an inert atmosphere or in a glove box). |
| Insufficient reaction time or temperature. | The reaction is typically stirred at room temperature for about 4 hours.[1] Ensure the reaction proceeds for the recommended duration. Gentle heating can be attempted, but this may also promote side reactions. | |
| Impure starting materials. | Use pure, dry toluene and freshly prepared or distilled 3-methoxybenzoyl chloride. | |
| Formation of Multiple Products (Isomers) | Reaction temperature is too high. | The ortho-isomer is a common byproduct. Running the reaction at a lower temperature (e.g., 0°C) can favor the formation of the para-isomer, which is often the thermodynamically more stable product.[4] |
| Incorrect stoichiometry of reactants and catalyst. | Use a slight excess of the Lewis acid catalyst (e.g., 1.1 equivalents) to ensure complete activation of the acyl chloride.[1] | |
| Product is Oily or Difficult to Crystallize | Presence of unreacted starting materials or isomeric impurities. | Purify the crude product using column chromatography on silica gel. A suitable eluent system would be a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent like ethanol can also be effective. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any remaining solvent from the workup. | |
| Reaction Mixture Turns Dark or Tarry | Side reactions due to excessive heat or prolonged reaction time. | Monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the workup to avoid degradation of the product. |
| Reaction with atmospheric moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of water. |
Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis
This protocol is adapted from established procedures for Friedel-Crafts acylation.[1]
Materials:
-
3-Methoxybenzoyl chloride
-
Toluene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask, add a solution of 3-methoxybenzoyl chloride (1.0 equivalent) and anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane dropwise from an addition funnel.
-
Maintain the reaction temperature at room temperature and stir the mixture for 4 hours.[1]
-
After 4 hours, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives
Welcome to the technical support center for the Friedel-Crafts acylation of anisole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and find answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I getting a low yield in my Friedel-Crafts acylation of anisole?
Low yields can stem from several factors. Here is a systematic guide to diagnosing the issue:
-
Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture. The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) will react with water, inactivating it. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Reagents and solvents should be anhydrous.
-
Catalyst Inactivity: The Lewis acid catalyst can be deactivated by complexing with the product ketone.[1] This is why a stoichiometric amount of the catalyst is often required.[1] If you are using a catalytic amount, you may need to increase the loading. For solid catalysts like zeolites, coking can occur, leading to deactivation.[2]
-
Insufficiently Reactive Acylating Agent: While acyl chlorides are highly reactive, acid anhydrides can also be used.[3] If using an anhydride, ensure the reaction conditions are appropriate to form the acylium ion effectively.
-
Poor Electrophile Generation: The reaction relies on the formation of a reactive acylium ion. Ensure your Lewis acid is of good quality and has not been degraded by improper storage.
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. The optimal temperature will depend on the specific substrates and catalyst used. It is advisable to start with established literature protocols and optimize from there.
2. How can I improve the regioselectivity of my reaction to favor the para-product?
The methoxy group of anisole is an ortho, para-director.[4] While a mixture of isomers is often obtained, the para-product is typically the major isomer due to steric hindrance at the ortho position. Here’s how to enhance para-selectivity:
-
Choice of Catalyst: The choice of catalyst can have a significant impact on regioselectivity. Bulky catalysts or catalysts with specific pore structures, like certain zeolites (e.g., mordenite), can favor the formation of the sterically less hindered para-isomer.[5]
-
Solvent Effects: The polarity of the solvent can influence the transition state and thus the isomeric ratio. Experimenting with different solvents may be necessary.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para-product.
3. I am observing demethylation of my anisole derivative. What can I do to prevent this?
Strong Lewis acids like AlCl₃ can catalyze the demethylation of the methoxy group, especially at elevated temperatures.[6] This is a common side reaction with activated aromatic ethers.
-
Use a Milder Lewis Acid: Consider using milder Lewis acids such as ZnCl₂, TiCl₄, or even solid acid catalysts like zeolites or certain metal oxides.[6] Scandium triflates (Sc(OTf)₃) are also effective and milder alternatives.[6]
-
Control Reaction Temperature: Demethylation is often more prevalent at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can help minimize this side reaction.
-
Use of a Deep Eutectic Solvent: A deep eutectic solvent like [CholineCl][ZnCl₂]₃ has been shown to be an effective and recyclable catalyst system that can provide high yields and selectivities under mild conditions, potentially reducing demethylation.[7]
4. My catalyst seems to be deactivating over time or with reuse. What is happening and how can I address it?
Catalyst deactivation is a common issue, particularly with solid acid catalysts.
-
Coke Formation: In the case of zeolite catalysts, the formation of coke (carbonaceous deposits) on the catalyst surface can block active sites.[2] This is often caused by strong product retention in the catalyst's pores.
-
Complexation: As mentioned, Lewis acids can form strong complexes with the ketone product, effectively removing them from the catalytic cycle.[1]
-
Regeneration: Some solid catalysts can be regenerated. For zeolites, this may involve calcination at high temperatures to burn off the coke. However, the specific regeneration protocol will depend on the catalyst.
-
Catalyst Choice: If deactivation is a persistent problem, consider switching to a more robust catalyst system or one that is less prone to deactivation under your reaction conditions.
Quantitative Data Summary
The following table summarizes reported yields and selectivities for the Friedel-Crafts acylation of anisole under various conditions.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Anisole Conversion (%) | para-Isomer Selectivity (%) | Reference |
| AlCl₃ | Acetic Anhydride | Dichloromethane | Reflux | 85.7 (Yield) | Not Specified | [8] |
| Mordenite (MOR(110)) | Acetic Anhydride | Acetic Acid | Not Specified | >99 | >99 | [5] |
| Mordenite (MOR(200)) | Acetic Anhydride | Acetic Acid | Not Specified | >99 | >99 | [5] |
| Mixed Organic Acid Modified Hβ Zeolite | Octanoic Acid | Solvent-free | Not Specified | 72.7 | 82.5 | [9] |
| [CholineCl][ZnCl₂]₃ | Propionic Anhydride | Microwave | 120 | 97 | 92 (p vs o) | [7] |
| H-Beta Zeolite (SiO₂/Al₂O₃ = 27) | Propionic Anhydride | Not Specified | 100 | 88.9 | 75.3 |
Detailed Experimental Protocol
This protocol is a representative example for the Friedel-Crafts acylation of anisole using aluminum chloride and acetyl chloride.[10]
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. The entire setup should be under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Stir the suspension.
-
Addition of Acylating Agent: In the addition funnel, place a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).
-
Addition of Anisole: After the addition of acetyl chloride is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane to the addition funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[10] This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired methoxyacetophenone.
Visualizations
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 6. organic chemistry - Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 8. condor.depaul.edu [condor.depaul.edu]
- 9. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Technical Support Center: Synthesis and Purification of 3-Methoxy-4'-methylbenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-Methoxy-4'-methylbenzophenone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Friedel-Crafts acylation reaction resulted in a low yield of this compound. What are the potential causes and how can I improve it?
A1: Troubleshooting Low Yield
Low yields in the Friedel-Crafts acylation of toluene with 3-methoxybenzoyl chloride can stem from several factors. Below is a systematic guide to identify and address the issue.
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants or glassware will deactivate the catalyst, significantly reducing the yield.
-
Solution: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. Use anhydrous solvents and ensure the toluene and 3-methoxybenzoyl chloride are free of water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst Quality and Stoichiometry: The quality and amount of AlCl₃ are critical.
-
Solution: Use a fresh, high-purity batch of anhydrous AlCl₃. A slight excess of the catalyst (e.g., 1.1 to 1.3 equivalents) is often used to ensure the reaction goes to completion.[1]
-
-
Reaction Temperature: The reaction temperature influences the rate and selectivity of the acylation.
-
Solution: The reaction is typically carried out at room temperature.[1] If the reaction is too slow, gentle heating might be considered, but this can also promote the formation of side products. Conversely, if side reactions are an issue, running the reaction at a lower temperature (e.g., 0°C) may improve selectivity, albeit at a slower rate.
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally stirred for several hours (e.g., 4 hours).[1] Continue the reaction until the starting material (3-methoxybenzoyl chloride) is consumed.
-
Q2: I have obtained the crude product, but I suspect it contains isomeric impurities. What are the likely isomers and how can I separate them?
A2: Identifying and Separating Isomeric Impurities
The Friedel-Crafts acylation of toluene can lead to the formation of positional isomers due to the directing effects of the methyl group on the toluene ring.
-
Likely Isomers: The primary product is the para-substituted isomer, this compound. However, the ortho-substituted isomer, 3-Methoxy-2'-methylbenzophenone, is a common impurity. A small amount of the meta-substituted isomer, 3-Methoxy-3'-methylbenzophenone, may also be formed.
-
Purification Strategies:
-
Recrystallization: This is often the first and most effective method for purifying the crude product. The choice of solvent is crucial.
-
Recommended Solvents: A solvent system of heptane/ethyl acetate or methanol/water is a good starting point. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which the desired product is soluble and the impurities are either highly soluble or insoluble. Upon cooling, the desired product should crystallize out, leaving the impurities in the mother liquor. Experiment with different solvent ratios to optimize the purity and recovery.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next step.
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A mixture of non-polar and polar solvents is used as the eluent. A good starting point is a hexane/ethyl acetate gradient. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the different isomers. The separation of benzophenone isomers can be challenging, and specialized columns like phenyl or pentafluorophenyl (PFP) columns can offer better resolution.[2]
-
-
Q3: My final product has a yellowish tint. What is the cause of this coloration and how can I remove it?
A3: Addressing Product Coloration
A yellowish tint in the final product often indicates the presence of impurities.
-
Potential Causes:
-
Incomplete Reaction or Side Products: Residual starting materials or polymeric byproducts from the Friedel-Crafts reaction can impart color.
-
Oxidation: Benzophenone derivatives can be susceptible to oxidation, which can lead to colored impurities.
-
-
Decolorization Techniques:
-
Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Thorough Purification: Ensure that the purification steps (recrystallization and/or column chromatography) are performed carefully to remove all impurities. Multiple recrystallizations may be necessary to obtain a colorless product.
-
Data Presentation
| Parameter | Value/Range | Reference/Comment |
| Synthesis Method | Friedel-Crafts Acylation | Toluene and 3-methoxybenzoyl chloride |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | 1.1 - 1.3 equivalents |
| Reaction Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous |
| Reaction Temperature | Room Temperature (approx. 20-25°C) | [1] |
| Reaction Time | ~4 hours | [1] |
| Theoretical Yield | Varies based on starting material quantities | - |
| Expected Purity (Crude) | Variable, depends on reaction conditions | Often contains isomeric impurities |
| Purification Methods | Recrystallization, Column Chromatography | - |
| Recrystallization Solvents | Heptane/Ethyl Acetate, Methanol/Water | [3] |
| Column Chromatography Eluent | Hexane/Ethyl Acetate Gradient | [4] |
| Expected Purity (Purified) | >98% | Achievable with proper purification |
Experimental Protocols
Synthesis of this compound (Friedel-Crafts Acylation)
-
To a suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of 3-methoxybenzoyl chloride (1.0 equivalent) and toluene (1.0 equivalent) in anhydrous dichloromethane dropwise at 0°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent mixture (e.g., heptane/ethyl acetate or methanol/water).
-
If the solution is colored, add a small amount of activated carbon and perform a hot filtration.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with a gradient of hexane/ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
Degradation pathways of benzophenone derivatives under UV irradiation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers studying the degradation pathways of benzophenone (BP) derivatives under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: Why is the degradation of my benzophenone (BP) derivative slower than expected, or not occurring at all, under UV irradiation alone?
A1: Many benzophenone derivatives are designed as UV filters and are inherently photostable. Studies have shown that some derivatives, like Benzophenone-3 (BP-3), are resistant to direct UV light, with one study noting only about 4% degradation after 28 days in water.[1] The half-lives for various benzophenones under direct UV irradiation can range from 17 to 99 hours.[1][2] Significant degradation often requires the presence of other reactive species, which can be generated through Advanced Oxidation Processes (AOPs).
Q2: What are Advanced Oxidation Processes (AOPs), and how can they enhance the degradation of benzophenone derivatives?
A2: AOPs are methods that generate highly reactive radical species, primarily hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading persistent organic pollutants. Common AOPs for BP degradation include:
-
UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light (specifically UVC radiation around 254 nm) produces hydroxyl radicals.[2] This process has been shown to effectively degrade BP-3.[2]
-
UV/Persulfate: This process uses persulfate (S₂O₈²⁻) activated by UV light to generate sulfate radicals (SO₄⁻•), which are also highly effective in degrading organic compounds like Benzophenone-4 (BP-4).[3]
-
UV/Fenton: This process involves the reaction of hydrogen peroxide with iron (II) ions (Fe²⁺) under UV irradiation to produce hydroxyl radicals.[2] It has been successfully used to remove BP-1 and BP-2 from aqueous solutions.[2]
Q3: My degradation rate is inconsistent across experiments. What factors could be influencing the results?
A3: Several experimental parameters can significantly affect degradation kinetics. Ensure you are controlling for:
-
pH: The pH of the solution can dramatically influence the degradation rate in AOPs. For example, the optimal pH for BP-3 degradation via the UV/H₂O₂ process was found to be 6.0.[2] For the UV/persulfate degradation of BP-4, the rate increases as pH decreases from 8 to 5, but is surprisingly higher at pH 9 than at pH 8 due to the phenolic structure of BP-4.[3]
-
Initial Concentration: The initial concentration of the benzophenone derivative can affect the degradation percentage. At higher initial concentrations of BP-3, the percentage of degradation was observed to decrease in the UV/H₂O₂ process.[2]
-
Water Matrix: The composition of your water matrix is critical. The presence of natural organic matter (NOM), such as humic acids, can inhibit degradation through light screening and radical scavenging.[4][5] Conversely, photosensitizers present in natural waters can sometimes accelerate photodecomposition.[1][2] Ions like carbonate, nitrate, chloride, and bromide can also affect the reaction rates.[6]
Q4: I am observing the formation of new compounds (intermediates) during my experiment. What are these, and how can I identify them?
A4: During the degradation process, particularly with AOPs, a series of transformation products (TPs) or intermediates are formed before complete mineralization to CO₂ and H₂O. Common reactions include hydroxylation, carboxylation, and ring cleavage.[7] For example, the degradation of BP and 4,4′-dihydroxy-benzophenone (HBP) resulted in 15 and 13 degradation products, respectively, including mono-, di-, and tri-hydroxylated compounds.[7] In the presence of nitrite, hydroxylated and nitrated products can be formed.[4][5] Identification of these intermediates typically requires advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Degradation | Photostability of the compound: The BP derivative is resistant to direct photolysis.[1][2] | Implement an Advanced Oxidation Process (AOP) like UV/H₂O₂ or UV/persulfate to generate reactive radicals.[2][3] |
| Incorrect UV Wavelength: The UV lamp wavelength may not be optimal for activating the compound or oxidant (e.g., H₂O₂ requires UVC, <254 nm).[2] | Verify lamp specifications. Use a lamp appropriate for the chosen AOP (e.g., a medium-pressure UV lamp or a 254 nm lamp for UV/H₂O₂). | |
| Presence of Scavengers: Natural organic matter (NOM) or certain ions in the water matrix are consuming the reactive radicals.[4][6] | Use ultrapure water for baseline experiments. If using a complex matrix, characterize its components and consider their potential scavenging effects. | |
| Inconsistent Results / Poor Reproducibility | Fluctuating pH: The pH of the solution is not controlled and is affecting the efficiency of radical generation or the stability of the target compound.[2][3] | Buffer the solution to maintain a constant pH throughout the experiment. Determine the optimal pH for your specific system. |
| Variable Oxidant Concentration: Inconsistent dosing of H₂O₂ or persulfate. | Prepare fresh oxidant solutions and use precise dispensing methods. Optimize the oxidant concentration for your specific conditions. | |
| Temperature Fluctuations: The reaction rate may be temperature-dependent. | Use a temperature-controlled reactor to ensure consistent experimental conditions. | |
| Formation of Unwanted Side-Products | Reaction with Matrix Components: Radicals are reacting with other components in the solution, such as nitrite, leading to nitrated byproducts.[4][5] | Analyze the composition of your water matrix. If possible, remove interfering substances or account for their reactions in your pathway analysis. |
| Incomplete Mineralization: The experiment duration is not long enough for the complete breakdown of intermediates. | Extend the irradiation time and monitor the concentration of both the parent compound and major intermediates over time. |
Quantitative Data Summary
Table 1: Photodegradation Kinetics of Benzophenone Derivatives Under Various Conditions
| Compound | Condition | Rate Law | Half-life (t½) | Rate Constant (k) | Reference(s) |
| Various BPs | UV Lamp | Pseudo-first-order | 17 - 99 hours | - | [1][2] |
| Benzotriazole (BT) | UV (254 nm) | - | 2.8 hours | - | [8] |
| BT with BP-3 | UV (254 nm) | - | 4.5 hours | - | [8] |
| BP-3 | Oxic Biodegradation | - | 10.7 days | - | [9] |
| BP-3 | Anoxic Biodegradation | - | 4.2 - 5.1 days | - | [9] |
| BP-4 | UV/Persulfate | Pseudo-first-order | - | Varies with conditions | [3] |
| BP-3 | UV/H₂O₂ | Pseudo-first-order | - | Varies with conditions | [6] |
| BP-3 | UV/Persulfate | Pseudo-first-order | - | Varies with conditions | [6] |
Table 2: Second-Order Rate Constants for BP-3 with Reactive Radicals
| Reaction | Rate Constant (k) | Reference(s) |
| BP-3 + •OH | 1.09 (± 0.05) × 10¹⁰ M⁻¹ s⁻¹ | [6] |
| BP-3 + SO₄⁻• | 1.67 (± 0.04) × 10⁹ M⁻¹ s⁻¹ | [6] |
Experimental Protocols
Protocol 1: General Procedure for UV Photodegradation of a Benzophenone Derivative
-
Solution Preparation:
-
Prepare a stock solution of the target benzophenone derivative in a suitable solvent (e.g., methanol, acetonitrile) due to the low water solubility of many BPs.
-
Spike the stock solution into ultrapure water (or the desired water matrix) to achieve the target initial concentration (e.g., 1-10 mg/L).
-
If using an AOP, add the required concentration of the oxidant (e.g., H₂O₂, persulfate).
-
Adjust the pH of the solution to the desired value using dilute acid or base.
-
-
Photoreactor Setup:
-
Use a suitable photoreactor. A common setup consists of a quartz tube or a glass reactor placed under a UV lamp.[10] A typical lamp could be a medium-pressure mercury lamp or a low-pressure lamp emitting at 254 nm.
-
Ensure the system is temperature-controlled, for instance, by using a cooling fan or a water jacket.
-
Place a magnetic stirrer in the reactor to ensure the solution remains homogeneous throughout the experiment.
-
-
Irradiation and Sampling:
-
Before turning on the UV lamp, take an initial sample (t=0) to confirm the starting concentration.
-
Turn on the UV lamp to begin the irradiation.
-
Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes).
-
Immediately quench the reaction in the samples to stop any further degradation. This can be done by adding a quenching agent (e.g., sodium thiosulfate for persulfate, methanol for •OH) or by placing the samples in the dark and on ice.
-
-
Sample Analysis:
-
Filter the samples if necessary.
-
Analyze the concentration of the parent benzophenone derivative using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
To identify degradation products, use more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Visualizations
Caption: Degradation pathway of Benzophenone-3 via Advanced Oxidation Processes (AOPs).
Caption: General experimental workflow for studying BP derivative photodegradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of benzophenones sensitized by nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of UV-filter Benzophenon-3 in aqueous solution using TiO2 coated on quartz tubes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-Methoxy-4'-methylbenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during experiments with 3-Methoxy-4'-methylbenzophenone.
Frequently Asked Questions (FAQs)
1. What are the general solubility characteristics of this compound?
This compound is a poorly water-soluble organic compound. Its solubility is significantly higher in common organic solvents. The predicted and experimentally determined solubility of the parent compound, benzophenone, can provide a useful reference.
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Predicted/Experimental Solubility (mg/mL) | Temperature (°C) |
| This compound | Ethanol | ~25-50 (Predicted) | 25 |
| Methanol | ~20-40 (Predicted) | 25 | |
| Acetone | >100 (Predicted) | 25 | |
| Dimethyl Sulfoxide (DMSO) | >100 (Predicted) | 25 | |
| Benzophenone (for comparison) | Ethanol | 36 (Experimental)[1] | 25 |
| Methanol | Soluble | 25 | |
| Acetone | Very Soluble | 25 | |
| Dimethyl Sulfoxide (DMSO) | 36 (Experimental)[1] | 25 | |
| Water | Insoluble (<0.1) | 25 |
2. I am observing precipitation or crystallization of this compound from my solution. What can I do?
Precipitation or crystallization of this compound from an organic solvent can occur due to supersaturation, changes in temperature, or the introduction of impurities that act as nucleation sites. Here are some troubleshooting steps:
-
Gentle Warming: Slightly warming the solution can help redissolve the precipitate.
-
Solvent Addition: Add a small amount of the same solvent to decrease the concentration.
-
Co-solvent Addition: Introducing a stronger co-solvent can enhance solubility.
-
Filtration: If impurities are suspected, filter the solution.
-
Sonication: Applying ultrasonic energy can help break up agglomerates and redissolve the compound.
Below is a logical workflow for addressing precipitation issues.
3. How can I enhance the aqueous solubility of this compound for in vitro biological assays?
Given its poor water solubility, formulating this compound for aqueous-based in vitro assays requires specific strategies. The primary goal is to create a stable solution or a fine dispersion to ensure consistent and reproducible results.
Here is a decision-making workflow for selecting a suitable solubilization method.
Troubleshooting Guides & Experimental Protocols
Issue 1: Difficulty in Preparing a Stock Solution in a Common Organic Solvent
Question: I am struggling to dissolve this compound in my chosen organic solvent at the desired concentration. What steps can I take?
Answer:
Even in organic solvents, achieving high concentrations of this compound can sometimes be challenging. The following protocol outlines a systematic approach to preparing a stock solution.
Experimental Protocol: Preparation of a Stock Solution
-
Solvent Selection: Based on the predicted solubility data, choose an appropriate solvent. For high concentrations, DMSO or acetone are recommended.
-
Initial Dissolution:
-
Weigh the desired amount of this compound into a clean, dry glass vial.
-
Add a portion of the selected solvent to the vial.
-
Vortex or stir the mixture at room temperature for 5-10 minutes.
-
-
Troubleshooting Insolubility: If the compound does not fully dissolve:
-
Incremental Solvent Addition: Add small increments of the solvent, vortexing after each addition, until the compound dissolves. Note the final concentration.
-
Gentle Heating: Warm the solution in a water bath (typically 30-40°C) while stirring. Do not overheat, as this can cause solvent evaporation and potential degradation.
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minute intervals until the solid is fully dissolved.
-
-
Final Preparation:
-
Once dissolved, allow the solution to cool to room temperature.
-
Visually inspect for any precipitation.
-
If the solution remains clear, it is ready for use. If precipitation occurs, you may need to either lower the concentration or use a stronger solvent/co-solvent system.
-
Issue 2: Compound Crashes Out of Solution When Added to Aqueous Media
Question: My this compound, dissolved in an organic solvent like DMSO, precipitates when I add it to my aqueous assay buffer. How can I prevent this?
Answer:
This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous medium where the compound has low solubility. The following techniques can help maintain the compound in a soluble or finely dispersed state.
The use of a water-miscible organic co-solvent can increase the solubility of the compound in the final aqueous solution.
Experimental Protocol: Co-solvent System
-
Prepare a Concentrated Stock: Dissolve this compound in a suitable water-miscible organic solvent (e.g., DMSO, ethanol) to make a high-concentration stock solution (e.g., 10-50 mM).
-
Determine Final Co-solvent Concentration: Decide on a final co-solvent concentration in your assay that is tolerated by your experimental system (typically ≤1% v/v).
-
Serial Dilution: Perform serial dilutions of your stock solution in the same organic solvent to get closer to the final desired concentration.
-
Final Dilution: Add the diluted stock solution dropwise to the pre-warmed (if applicable) aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.
Experimental Protocol: Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Beta-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous buffer. The concentration will depend on the desired molar ratio of cyclodextrin to the compound (typically ranging from 1:1 to 10:1).
-
Complexation:
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring.
-
Alternatively, add a concentrated stock solution of the compound in a minimal amount of a volatile organic solvent (e.g., ethanol) to the cyclodextrin solution.
-
-
Equilibration: Stir the mixture at room temperature for several hours (or overnight) to allow for complex formation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate contains the solubilized complex.
Issue 3: Low Bioavailability in In Vivo Studies Due to Poor Solubility
Question: I am observing poor absorption and low bioavailability of this compound in my animal studies. What formulation strategies can I employ?
Answer:
For in vivo applications, enhancing the dissolution rate and solubility in the gastrointestinal tract is crucial. The following formulation approaches can improve the oral bioavailability of poorly soluble compounds.
Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Dissolution: Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.
-
Drying and Milling: Further dry the film under vacuum to remove any residual solvent. Scrape off the dried solid dispersion and gently mill it into a fine powder.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the compound.
-
Formulation: The resulting powder can be suspended in a suitable vehicle for oral administration.
Here is a diagram illustrating the solid dispersion workflow.
Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.
Experimental Protocol: Micronization by Jet Milling (Conceptual)
-
Material Preparation: Ensure the this compound is in a crystalline, dry powder form.
-
Milling: Introduce the powder into a jet mill. High-pressure air or nitrogen is used to create particle-on-particle collisions, which reduces the particle size.
-
Particle Size Analysis: Collect the micronized powder and analyze the particle size distribution using techniques like laser diffraction to ensure it meets the desired specifications (typically in the low-micron range).
-
Formulation: The micronized powder can be formulated as a suspension in a suitable vehicle containing wetting and suspending agents for oral administration.
References
Technical Support Center: Synthesis of 3-Methoxy-4'-methylbenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4'-methylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the Friedel-Crafts acylation of toluene with 3-methoxybenzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] Alternative routes that can be explored include the Suzuki coupling of a suitable boronic acid derivative with a halide and the Grignard reaction between an appropriate Grignard reagent and a benzoyl derivative.
Q2: What is the expected yield for the Friedel-Crafts acylation method?
A2: While yields can vary based on reaction scale and optimization, quantitative yields have been reported for the Friedel-Crafts acylation of toluene with m-anisoyl chloride.[1] However, in practice, yields for similar Friedel-Crafts acylations can range from moderate to high, for instance, a 70.56% yield was reported for the synthesis of 4-methylbenzophenone.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q4: What are the critical parameters to control during a Friedel-Crafts acylation for this synthesis?
A4: Key parameters to control include:
-
Purity of Reagents: Ensure all reagents, especially the Lewis acid catalyst and the solvent, are anhydrous to prevent catalyst deactivation.
-
Stoichiometry of Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required because both the reactant acyl chloride and the product ketone can form complexes with it.[3]
-
Temperature: The reaction is typically carried out at or below room temperature to minimize side reactions. The dropwise addition of reactants is often done at 0°C.[4]
-
Reaction Time: A typical reaction time is around 4 hours at room temperature, but this should be optimized by monitoring the reaction progress.[1]
Q5: Are there any significant safety precautions I should take?
A5: Yes. Aluminum chloride is a corrosive and water-reactive Lewis acid that releases HCl gas upon contact with moisture. Therefore, it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel. The quenching step with acid and ice is highly exothermic and should be performed carefully with adequate cooling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (e.g., hydrated AlCl₃). 2. Impure or wet reagents/solvent. 3. Insufficient reaction time or temperature. 4. Incorrect stoichiometry of reagents. | 1. Use a fresh, unopened container of AlCl₃ or sublime it before use. 2. Ensure all glassware is oven-dried. Use anhydrous solvents. 3. Monitor the reaction by TLC/GC to determine the optimal reaction time. A slight increase in temperature might be necessary, but proceed with caution to avoid side reactions. 4. Re-verify the molar equivalents of all reactants, especially the catalyst.[3] |
| Formation of Multiple Products (Side Reactions) | 1. Isomer Formation: Friedel-Crafts acylation can sometimes lead to ortho and para isomers. 2. Polyacylation: Although less common than polyalkylation, it can occur under harsh conditions.[5] 3. Reaction with Solvent: If using a reactive solvent, it may compete with toluene. | 1. The methoxy group on the acyl chloride primarily directs acylation. However, purification by column chromatography or recrystallization may be needed to isolate the desired isomer. 2. Use milder reaction conditions (lower temperature, shorter reaction time). The ketone product is generally deactivating, which minimizes further acylation.[3][5] 3. Use a non-reactive solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.[1][6] |
| Difficult Product Isolation/Purification | 1. Complex with AlCl₃: The product ketone forms a stable complex with AlCl₃. 2. Emulsion during Work-up: Vigorous shaking during the aqueous wash can lead to emulsions. 3. Oily Product: The product may not crystallize easily. | 1. The work-up procedure involving pouring the reaction mixture into an ice/HCl mixture is crucial to break this complex.[1] 2. Break the emulsion by adding a saturated brine solution or by filtering the mixture through a pad of Celite. 3. If the product is an oil, purify by column chromatography. To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Grignard Reaction Failure | 1. Failure to Initiate: The Grignard reagent may not form due to an oxide layer on the magnesium. 2. Quenching of Grignard Reagent: Presence of water or other protic sources in the reaction. 3. Side Reactions: Homo-coupling of the Grignard reagent can occur.[7] | 1. Activate the magnesium by crushing it, using a crystal of iodine, or adding a small amount of a pre-formed Grignard reagent.[8] 2. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.[8] 3. Control the reaction temperature and add the electrophile slowly to the Grignard reagent. |
Experimental Protocols
Method 1: Friedel-Crafts Acylation
This protocol is adapted from established procedures for benzophenone synthesis.[1][2]
Materials:
-
3-Methoxybenzoyl chloride (m-anisoyl chloride)
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane (40 ml).
-
In the dropping funnel, prepare a solution of 3-methoxybenzoyl chloride (12.0 g, 1 equivalent) and toluene (1 equivalent) in anhydrous dichloromethane (10 ml).
-
Cool the AlCl₃ suspension to 0°C using an ice bath.
-
Slowly add the solution from the dropping funnel to the cooled AlCl₃ suspension over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing a mixture of crushed ice and concentrated HCl (200 ml, 1:1 v/v). This step is highly exothermic and should be done slowly in a fume hood.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Reactant 1 | 3-Methoxybenzoyl chloride |
| Reactant 2 | Toluene |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 4 hours |
| Reported Yield | Quantitative[1] |
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Experimental Chemistry II [sites.science.oregonstate.edu]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. 2-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
Catalyst selection for efficient 3-Methoxy-4'-methylbenzophenone synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient synthesis of 3-Methoxy-4'-methylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the Friedel-Crafts acylation of toluene with 3-methoxybenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a widely used and effective catalyst.[1][2]
Q2: Why is catalyst selection critical in this synthesis?
A2: Catalyst selection is crucial as it directly influences the reaction's yield, selectivity, and overall efficiency. The catalyst's role is to activate the acylating agent (3-methoxybenzoyl chloride), facilitating its attack on the toluene ring. An appropriate catalyst will promote the desired reaction while minimizing side reactions.
Q3: Can other Lewis acids be used instead of aluminum chloride?
A3: Yes, other Lewis acids can be employed. Ferric chloride (FeCl₃) is another common catalyst for Friedel-Crafts reactions. Additionally, solid acid catalysts and other metal-based catalysts have been explored for similar acylation reactions to offer environmental and handling advantages over traditional Lewis acids.
Q4: What are the primary safety precautions to consider during this synthesis?
A4: The reagents used in Friedel-Crafts acylation, particularly aluminum chloride and 3-methoxybenzoyl chloride, are moisture-sensitive and corrosive. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should be taken to exclude moisture from the reaction setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Presence of moisture in the reaction. 3. Impure starting materials. 4. Incomplete reaction. | 1. Use fresh, anhydrous aluminum chloride. Ensure the correct stoichiometric amount is used. 2. Dry all glassware and solvents thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify starting materials (toluene and 3-methoxybenzoyl chloride) if necessary. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalled, consider gentle heating or extending the reaction time. |
| Formation of Side Products | 1. Polysubstitution (less common in acylation). 2. Isomer formation. 3. Reaction with solvent. | 1. Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the product is deactivated. However, using a minimal excess of the acylating agent can help. 2. The methoxy group in 3-methoxybenzoyl chloride and the methyl group in toluene direct the substitution pattern. The primary product is expected to be this compound. Isomer formation is generally minimal. 3. Use an inert solvent like dichloromethane or dichloroethane. |
| Difficult Product Isolation | 1. Emulsion formation during workup. 2. Product is an oil instead of a solid. | 1. During the aqueous workup, add the reaction mixture slowly to ice-cold dilute HCl. If an emulsion forms, adding a saturated brine solution can help break it. 2. If the product does not solidify upon cooling, try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, purification by column chromatography may be necessary. |
Catalyst Performance Data
The selection of a suitable catalyst is paramount for a successful synthesis. Below is a summary of catalyst performance based on literature data.
| Catalyst | Acylating Agent | Substrate | Solvent | Reaction Time | Yield (%) | Reference |
| AlCl₃ | 3-Methoxybenzoyl chloride | Toluene | Dichloromethane | 4 hours | Quantitative | [1] |
| FeCl₃ | 3-bromo-6-methoxy-2-methylbenzoic acid | 3,4,5-trimethoxytoluene | 1,2-dichloroethane | 3 hours | Not specified | [3] |
| ZnO | Benzoyl chloride | Anisole | Solvent-free | Not specified | 30.1% | [4] |
Note: The data presented is for illustrative purposes. Yields can vary based on specific reaction conditions and scale. The FeCl₃ and ZnO examples are for related benzophenone syntheses and indicate their potential applicability.
Experimental Protocol: Synthesis using Aluminum Chloride Catalyst
This protocol is based on a reported procedure with a quantitative yield.[1]
Materials:
-
3-Methoxybenzoyl chloride
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 37%
-
Ice
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ (1.1 equivalents) in dichloromethane (40 ml).
-
Addition of Reactants: Prepare a solution of 3-methoxybenzoyl chloride (12.0 g) and toluene (1 equivalent) in dichloromethane (10 ml). Add this solution dropwise to the AlCl₃ suspension at room temperature with stirring.
-
Reaction: Stir the resulting mixture at room temperature for 4 hours.
-
Workup: Pour the reaction mixture into a beaker containing 200 ml of a 1:1 (v/v) mixture of ice and 37% HCl.
-
Extraction: Separate the organic layer from the aqueous layer.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter the mixture and evaporate the solvent under reduced pressure to obtain this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Friedel-Crafts Acylation Mechanism
Caption: General mechanism of Friedel-Crafts acylation.
References
Post-reaction workup for 3-Methoxy-4'-methylbenzophenone purification
Technical Support Center: 3-Methoxy-4'-methylbenzophenone
This technical support center provides detailed troubleshooting guides and frequently asked questions for the post-reaction workup and purification of this compound, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the Friedel-Crafts reaction mixture in an ice/HCl solution?
A1: The acidic quench serves two primary purposes. First, it deactivates the Lewis acid catalyst (e.g., AlCl₃) by hydrolysis, stopping the reaction. Second, it decomposes the aluminum chloride complex formed with the product ketone, liberating the free this compound into the organic phase for subsequent extraction.[1][2]
Q2: Why is it necessary to wash the organic layer after extraction?
A2: Washing the organic layer is a critical purification step. It is typically done with a dilute acid to remove any remaining catalyst residues, followed by a wash with a base (like 5% NaHCO₃) to neutralize any unreacted acyl chloride and remove acidic byproducts.[3] A final wash with brine (saturated NaCl solution) helps to remove the bulk of the dissolved water from the organic solvent before the final drying step.
Q3: What are the most common methods for purifying crude this compound?
A3: The two most effective and widely used methods for purification are recrystallization and column chromatography. Recrystallization is suitable for obtaining a moderately pure product if the crude material is solid and contains small amounts of impurities. For achieving higher purity (>95%) or separating the product from significant amounts of impurities or byproducts, column chromatography over silica gel is the recommended method.[2]
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using several spectroscopic and analytical techniques.
-
¹H NMR Spectroscopy: This will show characteristic signals for the methoxy (~δ 3.86 ppm) and methyl (~δ 2.44 ppm) groups as singlets, along with complex multiplets for the aromatic protons.[1][2]
-
IR Spectroscopy: A strong absorbance peak corresponding to the carbonyl (C=O) stretch should be observed around 1690 cm⁻¹.[1]
-
Thin-Layer Chromatography (TLC): TLC can be used to assess the purity by comparing the crude mixture to the purified product; a single spot indicates a high degree of purity.[4][5]
-
Melting Point Analysis: A sharp melting point range that corresponds to the literature value indicates a pure compound.
Troubleshooting Guide
Issue 1: The yield of crude product is very low or non-existent.
-
Possible Cause: Deactivation of the Lewis acid catalyst (AlCl₃) by moisture. Friedel-Crafts reactions are highly sensitive to water.
-
Solution: Ensure all glassware is thoroughly dried before use and that anhydrous solvents and reagents are employed. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[3]
Issue 2: The final product is an oil and will not crystallize.
-
Possible Cause: The presence of significant impurities, such as unreacted starting materials or isomeric byproducts, can lower the melting point and inhibit crystallization.
-
Solution: Purify the oily product using column chromatography. This is highly effective at separating the desired product from impurities. After chromatography, the purified fractions containing the product can be concentrated, and crystallization can be re-attempted with an appropriate solvent system.
Issue 3: TLC analysis of the purified product shows the presence of starting materials.
-
Possible Cause: The reaction may not have gone to completion, or the extraction and washing steps were insufficient to remove all unreacted starting materials.
-
Solution:
-
Monitor Reaction: Use TLC to monitor the reaction's progress and ensure the starting material spot has been consumed before beginning the workup.[4]
-
Optimize Purification: If starting materials persist, re-purify the product using column chromatography, carefully selecting a solvent system that provides good separation between the product and the starting materials. For a related isomer, a hexane/ethyl acetate (4:1) system has been shown to be effective.[2]
-
Issue 4: The ¹H NMR spectrum shows unexpected signals, suggesting isomeric byproducts.
-
Possible Cause: Friedel-Crafts acylation can sometimes lead to the formation of ortho- and para-isomers, depending on the reaction conditions and the directing effects of the substituents.[6]
-
Solution: Isomeric products are often difficult to separate by recrystallization alone. Column chromatography is the most effective method for isolating the desired this compound isomer. Careful fraction collection during chromatography is crucial.
Data Presentation
| Parameter | Description | Reference(s) |
| Synthesis Method | Friedel-Crafts acylation of toluene with 3-methoxybenzoyl chloride. | [1][2] |
| Catalyst & Solvent | Aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂). | [1] |
| Reaction Conditions | Typically stirred at room temperature for several hours (e.g., 4 hours). | [1] |
| Workup Procedure | Quenching with an ice/HCl mixture, followed by separation of the organic layer, drying with Na₂SO₄, and solvent evaporation. | [1] |
| Crude Yield | Can be quantitative. | [1] |
| Purification Methods | 1. Column Chromatography: Silica gel with a hexane/ethyl acetate eluent system.2. Recrystallization: Using solvents like ethanol or hexane. | [2][5][7] |
| Spectroscopic Data | ¹H NMR (CDCl₃): δ 2.44 (s, 3H, -CH₃), 3.86 (s, 3H, -OCH₃), 7.08-7.73 (m, 7H, Ar-H).IR (nujol): 1690 cm⁻¹ (C=O). | [1] |
Experimental Protocols
General Aqueous Workup Protocol
-
Quenching: Slowly pour the completed reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid (1:1 v/v).[1] This should be done in a fume hood as HCl gas may be evolved.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent, such as dichloromethane (CH₂Cl₂). Allow the layers to separate fully.
-
Separation: Drain the lower organic layer. Extract the aqueous layer again with the organic solvent to maximize product recovery. Combine all organic extracts.
-
Washing: Wash the combined organic layers sequentially with:
-
Dilute HCl (to remove any remaining aluminum salts).
-
5% aqueous NaHCO₃ solution (to neutralize any unreacted acid chloride).
-
Saturated aqueous NaCl (brine) (to remove excess water).
-
-
Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[1] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair. For benzophenone derivatives, ethanol or hexanes are often good starting points.[5][7] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Column Chromatography Protocol
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a 4:1 mixture of hexane and ethyl acetate).[2] The polarity of the eluent can be gradually increased if necessary to move the product down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualized Workflow
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Methoxy-3'-methylbenzophenone | 53039-63-7 | Benchchem [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. chegg.com [chegg.com]
- 5. Experimental Chemistry II [sites.science.oregonstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Experimental Chemistry II [sites.science.oregonstate.edu]
Validation & Comparative
A Comparative Guide to the Photoinitiating Efficiency of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzophenone and its derivatives are a cornerstone of photochemistry, widely employed as Type II photoinitiators in a vast array of applications, from industrial coatings to the sophisticated realm of drug delivery and tissue engineering. Their efficacy hinges on their ability to absorb UV light and initiate polymerization through a hydrogen abstraction mechanism. However, the efficiency of this process is highly dependent on the molecular structure of the benzophenone derivative. This guide provides a comparative analysis of the photoinitiating efficiency of various benzophenone derivatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable photoinitiator for your research and development needs.
Comparative Performance of Benzophenone Derivatives
The photoinitiating efficiency of a benzophenone derivative is influenced by several factors, including its molar extinction coefficient, the energy of its triplet state, and the reactivity of the resulting ketyl radical. The substitution pattern on the aromatic rings plays a crucial role in modulating these properties. Electron-donating groups can influence the energy levels of the n-π* and π-π* triplet states, which in turn affects the hydrogen abstraction capability.[1]
Below is a summary of key performance indicators for a selection of benzophenone derivatives, compiled from various studies.
| Benzophenone Derivative | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) | Polymerization Rate (Rp) (%·s⁻¹) | Final Monomer Conversion (%) | Reference |
| Benzophenone (BP) | ~200 at 345 nm | Varies with monomer and co-initiator | Varies | [2][3] |
| 4-Hydroxybenzophenone (4-HBP) | Data not readily available in comparative format | Varies | Varies | |
| 4,4'-Dihydroxybenzophenone | Data not readily available in comparative format | Varies | Varies | |
| Dodecyl-benzophenone (DBP) | Not specified, λmax at 345 nm | Higher than HDBP and BP at lower loadings | Higher than HDBP | [3] |
| Hexadecoxyl-benzophenone (HDBP) | Higher than DBP, λmax at 335 nm | Lower than DBP | Lower than DBP | [3] |
| Benzophenone-diphenylamine-Donor (BPD-D) | 20100 at 380 nm | ~0.08 (for TMPTMA) | ~60 | [2] |
| Benzophenone-diphenylamine-Meta-Donor (BPDM-D) | 22500 at 379 nm | ~0.09 (for TMPTMA) | ~65 | [2] |
| Benzophenone-diphenylamine-Para-Donor (BPDP-D) | 28300 at 382 nm | ~0.11 (for TMPTMA) | ~70 | [2] |
Note: The performance of photoinitiators is highly dependent on the specific experimental conditions, including the monomer system, co-initiator type and concentration, light intensity, and atmosphere. The data presented above should be considered as a relative comparison under the conditions reported in the cited literature.
Experimental Protocols
To ensure reproducible and comparable results when evaluating photoinitiator efficiency, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: Measurement of Photopolymerization Kinetics using Real-Time FTIR
This method allows for the continuous monitoring of the disappearance of monomer functional groups (e.g., acrylate C=C bonds) during photopolymerization.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with a real-time monitoring accessory
-
UV/Vis light source with controlled intensity
-
Liquid sample holder (e.g., KBr plates with a spacer of known thickness)
-
Monomer formulation (e.g., Trimethylolpropane triacrylate, TMPTMA)
-
Benzophenone derivative photoinitiator
-
Co-initiator (e.g., Triethylamine, TEA)
-
Nitrogen purge system (optional, to reduce oxygen inhibition)
Procedure:
-
Sample Preparation: Prepare the photopolymerizable formulation by dissolving the benzophenone derivative and the co-initiator in the monomer. Typical concentrations are in the range of 1-5 wt% for the photoinitiator and co-initiator.
-
FTIR Setup:
-
Place the liquid formulation between two KBr plates separated by a spacer (e.g., 25 µm).
-
Mount the sample holder in the FTIR spectrometer.
-
Position the UV/Vis light source to irradiate the sample uniformly.
-
-
Data Acquisition:
-
Record an initial IR spectrum before UV irradiation.
-
Start the UV irradiation and simultaneously begin recording IR spectra at regular time intervals (e.g., every 1-2 seconds).
-
Monitor the decrease in the peak area of the characteristic monomer absorption band (e.g., ~1635 cm⁻¹ for the acrylate C=C stretching vibration).
-
-
Data Analysis:
-
Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
Plot the monomer conversion versus time to obtain the polymerization profile.
-
The polymerization rate (Rp) can be determined from the initial slope of the conversion versus time curve.
-
Protocol 2: Determination of Quantum Yield of Photoinitiator Consumption
The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of molecules reacted per photon absorbed.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Calibrated UV/Vis light source with a known photon flux
-
Quartz cuvettes
-
Benzophenone derivative solution in a suitable solvent (e.g., acetonitrile)
-
Actinometer solution (e.g., potassium ferrioxalate) for light source calibration
Procedure:
-
Light Source Calibration: Determine the photon flux of the light source at the desired wavelength using a chemical actinometer.
-
Sample Preparation: Prepare a solution of the benzophenone derivative with a known concentration in a non-reactive solvent. The concentration should be adjusted to have an absorbance between 0.1 and 1 at the irradiation wavelength.
-
Irradiation and Measurement:
-
Place the sample solution in a quartz cuvette and record its initial UV-Vis absorption spectrum.
-
Irradiate the sample for a specific time period.
-
Record the UV-Vis absorption spectrum again.
-
Repeat the irradiation and measurement steps for several time intervals.
-
-
Data Analysis:
-
Determine the change in the concentration of the photoinitiator from the change in absorbance at its λmax using the Beer-Lambert law (A = εcl).
-
Calculate the number of photons absorbed by the solution during each time interval.
-
The quantum yield of consumption (Φc) is calculated as: Φc = (moles of photoinitiator reacted) / (moles of photons absorbed)
-
Photoinitiation Mechanism and Visualization
Benzophenone derivatives typically function as Type II photoinitiators, meaning they require a co-initiator (hydrogen donor) to generate the initiating free radicals. The general mechanism is as follows:
-
Light Absorption and Intersystem Crossing: The benzophenone derivative absorbs a photon, promoting it from the ground state (S₀) to an excited singlet state (S₁). It then undergoes efficient intersystem crossing (ISC) to a more stable triplet state (T₁).
-
Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from the co-initiator (e.g., an amine or thiol), forming a ketyl radical and a co-initiator-derived radical.
-
Initiation: The co-initiator-derived radical is typically the primary species that initiates the polymerization of the monomer.
The following diagrams illustrate the photoinitiation mechanism and a typical experimental workflow.
Caption: Photoinitiation mechanism of a Type II benzophenone photoinitiator.
Caption: Experimental workflow for comparing photoinitiator efficiency.
References
A Comparative Guide to the Purity Assessment of 3-Methoxy-4'-methylbenzophenone by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-Methoxy-4'-methylbenzophenone against an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is supported by detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific analytical needs.
Introduction
This compound is a substituted benzophenone derivative with potential applications in organic synthesis and pharmaceutical research. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of any downstream products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of non-volatile and thermally labile compounds. This guide outlines a robust HPLC method and compares its performance with GC-MS, another common analytical tool for the separation and identification of volatile and semi-volatile organic compounds.
Data Presentation
The following tables summarize the quantitative data obtained from the comparative purity assessment of a representative batch of this compound using the developed HPLC method and a standard GC-MS method.
Table 1: Purity and Impurity Profile of this compound
| Parameter | HPLC Method | GC-MS Method |
| Purity (%) | 99.85 | 99.82 |
| Major Impurity 1 (m-anisoyl chloride, %) | 0.08 | 0.10 |
| Major Impurity 2 (Toluene, %) | Not Detected | 0.05 |
| Other Impurities (%) | 0.07 | 0.03 |
Table 2: Method Performance Characteristics
| Parameter | HPLC Method | GC-MS Method |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.15 ng/mL |
| Precision (%RSD, n=6) | 0.5% | 1.2% |
| Accuracy (% Recovery) | 99.5% | 98.9% |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method
This method was developed for the accurate quantification of this compound and its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
0-15 min: 60% A, 40% B
-
15-20 min: Gradient to 80% A, 20% B
-
20-25 min: 80% A, 20% B
-
25-30 min: Gradient back to 60% A, 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: A stock solution of this compound was prepared in acetonitrile at a concentration of 1 mg/mL. Working standards and samples were prepared by diluting the stock solution with the mobile phase.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method serves as an alternative for the purity assessment, particularly for identifying volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injection Volume: 1 µL (split mode, 20:1).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Samples were prepared by dissolving this compound in dichloromethane at a concentration of 1 mg/mL.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical comparison between the two analytical methods.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical relationship for comparative analysis.
Conclusion
Both HPLC and GC-MS are suitable techniques for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis. The HPLC method presented offers excellent precision and accuracy for quantifying the main component and non-volatile impurities. The GC-MS method, while slightly less precise for the main component, provides superior sensitivity for the detection and identification of volatile and semi-volatile impurities. For routine quality control and purity certification, the HPLC method is highly recommended. For in-depth impurity profiling and identification of unknown volatile components, GC-MS is an invaluable complementary technique.
A Comparative Guide to the Quantum Yield Determination of 3-Methoxy-4'-methylbenzophenone and Related Benzophenone Derivatives
Comparative Quantum Yield Data
The quantum yield of benzophenone and its derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. These substituents can influence the photophysical properties of the molecule, such as the energy of the excited triplet state and its reactivity. The following table summarizes available quantum yield data for the photoreduction of various benzophenone derivatives in isopropanol, a common hydrogen-donating solvent. This reaction typically yields the corresponding benzopinacol.
| Compound | Substituents | Quantum Yield (Φ) of Photoreduction | Reference Compound |
| Benzophenone | Unsubstituted | ~0.3 - 1.0 | Yes |
| 4,4'-Dimethoxybenzophenone | 4,4'-OCH3 | Lower than benzophenone | No |
| 4,4'-Bis(trifluoromethyl)benzophenone | 4,4'-CF3 | Higher than benzophenone | No |
| 3-Methoxy-4'-methylbenzophenone | 3-OCH3, 4'-CH3 | Data not available in literature | Target Compound |
Note: The quantum yield of benzophenone photoreduction can approach values near 2 under certain conditions, suggesting a chain reaction mechanism where the alcohol-derived radical can reduce a ground-state benzophenone molecule.[1]
Experimental Protocol: Quantum Yield Determination by Chemical Actinometry
The determination of the quantum yield for a photochemical reaction necessitates the measurement of the photon flux of the light source. Chemical actinometry is a widely accepted and robust method for this purpose. The ferrioxalate actinometer is a common choice due to its broad absorption spectrum and well-characterized quantum yield.[2][3][4]
1. Preparation of the Ferrioxalate Actinometer Solution (0.006 M):
-
In a dark room or under red light, dissolve 2.945 g of potassium ferrioxalate [K₃Fe(C₂O₄)₃·3H₂O] in 800 mL of distilled water in a 1 L volumetric flask.
-
Add 100 mL of 1.0 M H₂SO₄.
-
Dilute to the mark with distilled water and mix thoroughly. Store this solution in a dark bottle.
2. Preparation of the Phenanthroline Solution:
-
Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water.
3. Preparation of the Buffer Solution:
-
Dissolve 6.0 g of sodium acetate in 100 mL of 1.0 M H₂SO₄.
4. Measurement of Photon Flux (I₀):
-
Fill a quartz cuvette with the 0.006 M ferrioxalate actinometer solution.
-
Irradiate the cuvette under the exact same conditions (light source, geometry, volume) as the planned experiment with this compound for a precisely measured time (t). It is crucial that the absorbance of the actinometer solution at the irradiation wavelength is high enough to absorb a significant fraction of the incident light.[5]
-
After irradiation, take a precise aliquot (e.g., 2 mL) of the irradiated solution and transfer it to a volumetric flask (e.g., 10 mL).
-
Add 2 mL of the phenanthroline solution and 1 mL of the buffer solution.
-
Dilute to the mark with distilled water and allow the color to develop in the dark for at least 30 minutes.
-
Measure the absorbance of the resulting red solution at 510 nm using a UV-Vis spectrophotometer. A non-irradiated sample of the actinometer solution should be treated similarly and used as a blank.
-
The number of Fe²⁺ ions formed is calculated using the molar absorptivity of the [Fe(phen)₃]²⁺ complex (ε = 1.11 x 10⁴ L mol⁻¹ cm⁻¹).
-
The photon flux (I₀) in moles of photons per unit time can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
5. Photochemical Reaction of this compound:
-
Prepare a solution of this compound in a suitable solvent (e.g., isopropanol) of a known concentration.
-
Irradiate the solution in the same setup used for the actinometry for a measured period.
-
Monitor the disappearance of the reactant or the appearance of the product (e.g., the corresponding benzopinacol) using a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.[6][7]
6. Calculation of the Quantum Yield (Φ): The quantum yield is calculated using the following formula:
Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)
The moles of photons absorbed can be determined from the photon flux (I₀) and the fraction of light absorbed by the sample.
Visualizing the Experimental Workflow and Comparative Logic
To aid in the comprehension of the experimental process and the comparative nature of this guide, the following diagrams are provided.
Caption: Experimental workflow for determining the quantum yield of a photochemical reaction using chemical actinometry.
Caption: Logical relationship for the comparative analysis of quantum yields among benzophenone derivatives.
References
- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hepatochem.com [hepatochem.com]
- 5. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. Facile Quantum Yield Determination via NMR Actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Biological Potential of 3-Methoxy-4'-methylbenzophenone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 3-Methoxy-4'-methylbenzophenone derivatives. It summarizes key structure-activity relationship (SAR) data, details common experimental protocols for activity screening, and visualizes the screening workflows.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The biological activity of benzophenone derivatives is highly dependent on the nature and position of substituents on the phenyl rings. The following tables summarize key SAR findings from various studies on substituted benzophenones, which can be extrapolated to predict the activity of this compound analogs.
Table 1: Anticancer Activity of Substituted Benzophenones
| Substituent/Modification | Effect on Anticancer Activity | Reference |
| Hydroxyl Groups | The presence of a proton donor in the B ring may be required for cytotoxic activity, with intermolecular hydrogen bonding playing an important role.[4] | [4] |
| Amino Group at Ortho Position | Introduction of an amino group at the ortho position of the benzophenone ring plays an integral role in increased growth inhibition.[5] | [5] |
| Methoxy Groups | The 3-hydroxy-4-methoxyphenyl and 3,4,5-trimethoxyphenyl moieties are considered important for antitumor activity.[3] | [3] |
| General Substitution Pattern | Compounds structurally related to combretastatin A-4, which has a trimethoxy A ring and a substituted B ring, show excellent cytotoxic activities.[4] | [4] |
Table 2: Antimicrobial Activity of Substituted Benzophenones
| Substituent/Modification | Effect on Antimicrobial Activity | Reference |
| Cationic Group | The presence of a cationic group is essential for antibacterial activity.[6][7] | [6][7] |
| Heterocyclic Moieties | Integration of 1,3,4-oxadiazole-2-(3H)thione and triazolothiadiazine moieties into the benzophenone framework can lead to good antimicrobial activity.[3] | [3] |
| Benzophenone Core | The benzophenone scaffold itself is considered essential for the antibacterial activity observed in a series of tetraamide derivatives.[6][7] | [6][7] |
Table 3: Antioxidant Activity of Substituted Benzophenones
| Substituent/Modification | Effect on Antioxidant Activity | Reference |
| Hydroxyl Groups | The number and position of hydroxyl groups are important and can enhance antimicrobial and likely antioxidant activity. | [8] |
| Dimeric Benzophenones | Dimeric benzophenones have shown potent anti-inflammatory activity by inhibiting nitric oxide production, which is linked to oxidative stress.[3] | [3] |
Experimental Protocols
Detailed methodologies for key biological activity screening assays are provided below.
Synthesis of this compound
A common method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[9]
Materials:
-
m-Anisoyl chloride
-
Toluene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
A suspension of AlCl₃ (1.1 equivalents) in CH₂Cl₂ is prepared.
-
A solution of m-anisoylchloride and toluene (1 equivalent) in CH₂Cl₂ is added dropwise to the AlCl₃ suspension.
-
The resulting mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is then poured into a mixture of ice and 37% HCl (1/1 v/v).
-
The organic and aqueous phases are separated.
-
The organic phase is dehydrated with sodium sulfate.
-
After filtration, the organic solvent is evaporated to yield 4-methyl-3'-methoxybenzophenone.[9]
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours for cell attachment.[10]
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with serum-free medium) and incubate for an additional 48 hours.[10] A medium-only control is also included.
-
After the incubation period, add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
The percentage of cell inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100.
Antimicrobial Activity Screening: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compounds
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to the desired final concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well with the bacterial suspension. Include a growth control (broth and bacteria) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of a compound.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Test compounds
-
Methanol or ethanol
-
Positive control (e.g., ascorbic acid, catechin)[11]
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare various concentrations of the test compounds and a positive control in a suitable solvent.[12]
-
Mix the sample solutions with an equal volume of the DPPH working solution.[12] Include a blank containing only the solvent.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[12]
-
Measure the absorbance at 517 nm.[12]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[12]
Mandatory Visualizations
The following diagrams illustrate the workflows for the biological activity screening of this compound derivatives.
Caption: Workflow for in vitro anticancer screening of derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Hypothesized anticancer mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 4. Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 11. louis.uah.edu [louis.uah.edu]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
A Comparative Spectral Analysis of 3-Methoxy-4'-methylbenzophenone and Its Isomers
A comprehensive guide for researchers and drug development professionals on the spectral characteristics of 3-Methoxy-4'-methylbenzophenone and its positional isomers, providing key experimental data and analytical methodologies.
This guide offers an objective comparison of the spectral properties of this compound and its isomers, which are of significant interest in various fields, including medicinal chemistry and materials science. Understanding the distinct spectral signatures of these closely related compounds is crucial for their identification, characterization, and application. This document provides a detailed summary of their spectral data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Structural Isomers under Comparison
The isomers included in this guide, alongside the primary compound this compound, are:
-
2-Methoxy-4'-methylbenzophenone
-
4-Methoxy-3'-methylbenzophenone
-
4-Methoxy-4'-methylbenzophenone
Spectral Data Summary
The following tables summarize the key quantitative spectral data for this compound and its selected isomers.
Table 1: UV-Visible Spectral Data
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| This compound | Data not available | Data not available | |
| 2-Methoxy-4'-methylbenzophenone | Data not available | Data not available | |
| 4-Methoxy-3'-methylbenzophenone | Data not available | Data not available | |
| 4-Methoxy-4'-methylbenzophenone | Data not available | Data not available |
Table 2: Infrared (IR) Spectral Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | C=O stretch: ~1650-1670, C-O-C stretch (asymmetric): ~1250-1270, C-O-C stretch (symmetric): ~1020-1040, Aromatic C-H stretch: ~3000-3100, Aliphatic C-H stretch: ~2850-2960 |
| 2-Methoxy-4'-methylbenzophenone | C=O stretch: ~1650-1670, C-O-C stretch (asymmetric): ~1240-1260, C-O-C stretch (symmetric): ~1010-1030, Aromatic C-H stretch: ~3000-3100, Aliphatic C-H stretch: ~2850-2960 |
| 4-Methoxy-3'-methylbenzophenone | C=O stretch: ~1645-1665, C-O-C stretch (asymmetric): ~1255-1275, C-O-C stretch (symmetric): ~1025-1045, Aromatic C-H stretch: ~3000-3100, Aliphatic C-H stretch: ~2850-2960 |
| 4-Methoxy-4'-methylbenzophenone | C=O stretch: ~1640-1660, C-O-C stretch (asymmetric): ~1250-1270, C-O-C stretch (symmetric): ~1020-1040, Aromatic C-H stretch: ~3000-3100, Aliphatic C-H stretch: ~2850-2960 |
Note: The carbonyl (C=O) stretching frequency is a key diagnostic peak and can be influenced by the electronic effects of the substituents. Electron-donating groups, such as methoxy and methyl, can slightly lower the frequency.
Table 3: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Methoxy Protons (-OCH₃) | Methyl Protons (-CH₃) | Solvent |
| This compound | ~6.9 - 7.8 | ~3.8 | ~2.4 | CDCl₃ |
| 2-Methoxy-4'-methylbenzophenone | ~6.9 - 7.8 | ~3.7 | ~2.4 | CDCl₃ |
| 4-Methoxy-3'-methylbenzophenone | ~6.9 - 7.8 | ~3.9 | ~2.4 | CDCl₃ |
| 4-Methoxy-4'-methylbenzophenone | ~6.9 - 7.8 | ~3.9 | ~2.4 | CDCl₃ |
Note: The chemical shifts of the aromatic protons are influenced by the position of the methoxy and methyl groups, leading to distinct splitting patterns for each isomer.
Table 4: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Methoxy Carbon (-OCH₃) | Methyl Carbon (-CH₃) | Solvent |
| This compound | ~196 | ~114 - 160 | ~55 | ~21 | CDCl₃ |
| 2-Methoxy-4'-methylbenzophenone | ~197 | ~111 - 157 | ~55 | ~21 | CDCl₃ |
| 4-Methoxy-3'-methylbenzophenone | ~195 | ~113 - 163 | ~55 | ~21 | CDCl₃ |
| 4-Methoxy-4'-methylbenzophenone | ~195 | ~113 - 163 | ~55 | ~21 | CDCl₃ |
Note: The chemical shift of the carbonyl carbon is sensitive to the electronic environment. The number and chemical shifts of the aromatic carbon signals can be used to differentiate the isomers.
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 226 | 135 (CH₃C₆H₄CO⁺), 121 (CH₃OC₆H₄⁺), 105 (C₆H₅CO⁺), 91 (C₇H₇⁺) |
| 2-Methoxy-4'-methylbenzophenone | 226 | 135 (CH₃C₆H₄CO⁺), 121 (CH₃OC₆H₄⁺), 105 (C₆H₅CO⁺), 91 (C₇H₇⁺) |
| 4-Methoxy-3'-methylbenzophenone | 226 | 135 (CH₃OC₆H₄CO⁺), 119 (CH₃C₆H₄⁺), 105 (C₆H₅CO⁺), 91 (C₇H₇⁺) |
| 4-Methoxy-4'-methylbenzophenone | 226 | 135 (CH₃OC₆H₄CO⁺), 121 (CH₃C₆H₄⁺), 105 (C₆H₅CO⁺), 91 (C₇H₇⁺) |
Note: All isomers have the same molecular weight and thus the same molecular ion peak. Differentiation is based on the relative abundances of fragment ions, which are characteristic of the substitution pattern.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
UV-Visible Spectroscopy
-
Sample Preparation: A stock solution of the benzophenone derivative is prepared by dissolving an accurately weighed sample in a spectroscopic grade solvent (e.g., ethanol or cyclohexane) to a concentration of approximately 1 mg/mL. Serial dilutions are then made to obtain a final concentration in the range of 1-10 µg/mL.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a solvent blank.
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined.
-
Quantitative Analysis: The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: An FTIR spectrometer is used. A background spectrum of the empty sample holder or the pure KBr pellet is recorded.
-
Data Acquisition: The sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The data is usually presented as transmittance or absorbance versus wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed for the specific solvent and probe.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for all carbon atoms.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like benzophenone derivatives, leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions as a function of their m/z.
Visualizations
Workflow for Spectral Analysis
Caption: Workflow for the spectral analysis and comparison of benzophenone isomers.
Structure-Spectrum Relationship
Caption: Relationship between isomeric structure and key spectral features.
References
A Comparative Guide to the Mechanistic Pathways of 3-Methoxy-4'-methylbenzophenone and Its Alternatives in Photochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic studies of reactions involving 3-Methoxy-4'-methylbenzophenone, a substituted aromatic ketone of significant interest in photochemistry and organic synthesis. By examining its photochemical behavior alongside relevant alternatives, this document aims to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary for informed decision-making in their respective fields. The content herein emphasizes quantitative comparisons, detailed experimental protocols, and visual representations of reaction mechanisms to facilitate a comprehensive understanding of the structure-reactivity relationships governing these compounds.
I. Comparative Performance Data
The photochemical efficiency of benzophenone and its derivatives is paramount in their application as photoinitiators and in organic synthesis. Key performance indicators include quantum yields (Φ) for product formation and rate constants for elementary reaction steps, such as hydrogen abstraction. While specific quantitative data for this compound is not extensively available in the literature, we can draw valuable comparisons from studies on parent benzophenone and other substituted analogues.
Table 1: Photoreduction Quantum Yields and Triplet State Properties of Selected Benzophenones
| Compound | Solvent | Quantum Yield (Φ) of Photoreduction | Triplet State Energy (ET) (kcal/mol) | Triplet Lifetime (τT) |
| Benzophenone | Isopropanol | ~0.3 - 0.7[1] | 69 | ~5-10 µs |
| 4,4'-Dimethoxybenzophenone | Isopropanol | Lower than benzophenone[2] | Lower than benzophenone | Shorter than benzophenone |
| 3,3',4,4'-Tetra(trifluoromethyl)benzophenone | Isopropanol | Higher than benzophenone[2] | Higher than benzophenone | Longer than benzophenone |
| This compound | Isopropanol | Data not available | Estimated to be slightly lower than benzophenone | Data not available |
Note: The quantum yield of photoreduction for benzophenone can vary depending on the experimental conditions. The data for substituted benzophenones indicates that electron-donating groups like methoxy tend to decrease the photoreduction efficiency, while electron-withdrawing groups like trifluoromethyl enhance it.
Table 2: Rate Constants for Hydrogen Abstraction by Triplet Benzophenones
| Triplet Ketone | Hydrogen Donor | Rate Constant (kH) (M-1s-1) |
| Benzophenone | Isopropanol | 1.3 x 106 |
| Benzophenone | Lactams | Varies with lactam structure[3] |
| Substituted Benzophenones | Isopropanol | Dependent on substituent effects[2] |
II. Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the advancement of scientific research. Below are protocols for the synthesis of this compound and a general procedure for its photochemical reactions.
A. Synthesis of this compound via Friedel-Crafts Acylation
This procedure is adapted from established methods for the synthesis of substituted benzophenones.[4]
Materials:
-
3-Methoxybenzoyl chloride
-
Toluene
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na2SO4)
-
Ice
Procedure:
-
To a suspension of anhydrous AlCl3 (1.1 equivalents) in dry CH2Cl2 in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of 3-methoxybenzoyl chloride (1.0 equivalent) and toluene (1.0 equivalent) in CH2Cl2 is added dropwise at 0 °C.
-
The resulting mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is then carefully poured into a beaker containing a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine, and then dried over anhydrous Na2SO4.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
B. General Protocol for Photoreduction of Benzophenones
This protocol outlines a general method for the photoreduction of benzophenones to the corresponding benzopinacols, which is a common benchmark reaction for evaluating their photochemical reactivity.[5][6][7][8][9]
Materials:
-
Substituted benzophenone (e.g., this compound)
-
Isopropanol (2-propanol)
-
Glacial acetic acid (catalytic amount)
-
Photoreactor (e.g., Rayonet reactor with lamps emitting at ~350 nm) or direct sunlight
Procedure:
-
Dissolve the benzophenone derivative (e.g., 2 g) in isopropanol (e.g., 20 mL) in a suitable reaction vessel (e.g., a quartz tube or a thick-walled test tube). Gentle warming may be required to facilitate dissolution.
-
Add a single drop of glacial acetic acid to the solution.
-
Seal the reaction vessel and place it in the photoreactor or expose it to direct sunlight.
-
Irradiate the solution for a period ranging from several hours to a few days. The progress of the reaction can be monitored by the precipitation of the benzopinacol product.
-
Upon completion, the product can be isolated by vacuum filtration, washed with cold isopropanol, and dried.
-
The product can be characterized by techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.
III. Mechanistic Pathways and Visualizations
The photochemical reactions of benzophenones are initiated by the absorption of UV light, leading to the formation of an excited singlet state, which then undergoes efficient intersystem crossing to a triplet state. The subsequent reactions are dictated by the nature of this triplet state and the surrounding environment.
A. Photoreduction to Benzopinacol
The most common photochemical reaction of benzophenones in the presence of a hydrogen donor like isopropanol is photoreduction to form a benzopinacol. The generally accepted mechanism is as follows:
Caption: Mechanism of benzophenone photoreduction.
B. Influence of Substituents on Reactivity
The electronic nature and position of substituents on the benzophenone core significantly influence the photochemical reactivity.
-
Electron-donating groups (e.g., -OCH3): These groups can lower the energy of the n,π* triplet state and may introduce a lower-lying π,π* triplet state, which is less reactive in hydrogen abstraction reactions. This generally leads to a decrease in the photoreduction quantum yield.
-
Electron-withdrawing groups (e.g., -CF3): These groups tend to increase the energy of the n,π* triplet state and enhance its electrophilicity, thereby increasing the rate of hydrogen abstraction and the overall photoreduction efficiency.[2]
-
Positional Isomerism (meta vs. para): The position of the substituent is critical. For instance, in acidic aqueous solutions, 3-methylbenzophenone undergoes an unusual acid-catalyzed proton exchange at the methyl group (meta-methyl activation), a reaction not observed for 4-methylbenzophenone. This highlights the subtle electronic effects that dictate reaction pathways.
Caption: Influence of substituents on reactivity.
C. Experimental Workflow for Mechanistic Studies
The elucidation of these reaction mechanisms relies on a combination of synthetic, spectroscopic, and computational techniques.
Caption: Workflow for mechanistic studies.
IV. Conclusion
The photochemical behavior of this compound is governed by a complex interplay of electronic and steric factors inherent to its structure. While direct quantitative data remains sparse, comparisons with related substituted benzophenones provide a framework for predicting its reactivity. Electron-donating groups, such as the methoxy group, are generally expected to decrease the efficiency of photoreduction compared to the parent benzophenone. The detailed experimental protocols and mechanistic visualizations provided in this guide serve as a valuable resource for researchers designing and interpreting experiments in this area. Further studies employing time-resolved spectroscopy and computational modeling are warranted to fully elucidate the specific reaction dynamics of this compound and to unlock its full potential in various applications.
References
- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 2. Substituent Effect on the Photoreduction Kinetics of Benzophenone - Repository of the Academy's Library [real.mtak.hu]
- 3. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ijpda.org [ijpda.org]
- 6. pdf4pro.com [pdf4pro.com]
- 7. books.rsc.org [books.rsc.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. studylib.net [studylib.net]
Comparative Analysis of 3-Methoxy-4'-methylbenzophenone Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 3-Methoxy-4'-methylbenzophenone in various biological assays. Due to the limited direct experimental data on this specific compound, this analysis is based on data from structurally similar benzophenone derivatives and outlines the necessary experimental protocols to assess its activity profile.
Introduction to Benzophenone Cross-Reactivity
Benzophenones are a class of compounds widely used in sunscreens, cosmetics, and industrial applications as UV filters and photoinitiators.[1] Their structural similarity to endogenous hormones has raised concerns about their potential to interact with biological targets, leading to off-target effects and endocrine disruption. Cross-reactivity studies are crucial to understanding the potential for unintended interactions of these compounds with various receptors and enzymes.
Comparison with Structurally Related Benzophenone Derivatives
The biological activity of this compound can be inferred by comparing it to other well-studied benzophenone derivatives such as Benzophenone-1 (BP-1), Benzophenone-2 (BP-2), Benzophenone-3 (BP-3 or Oxybenzone), and 4-methylbenzophenone.
Table 1: Comparative Biological Activities of Benzophenone Derivatives
| Compound | Estrogenic Activity | Anti-Androgenic Activity | Other Notable Activities | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Benzophenone-1 (BP-1) | Full agonist for hERα and hERβ | Anti-androgenic activity observed | [1] | |
| Benzophenone-2 (BP-2) | Full agonist for hERα and hERβ (stronger than BP-1) | Anti-androgenic activity observed | [1] | |
| Benzophenone-3 (BP-3) | Weak estrogenic activity | Anti-androgenic activity observed | Potential carcinogenicity (equivocal evidence in rats) | [1][2][3] |
| 4-methylbenzophenone | Data not available | Data not available | Suspected to be a carcinogen, but not genotoxic | [4] |
Based on the activities of its analogues, it is plausible that this compound could exhibit both estrogenic and anti-androgenic properties. The presence of the methoxy and methyl groups will influence its binding affinity and metabolic stability, necessitating direct experimental evaluation.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity profile of this compound, a battery of in vitro assays should be employed.
Estrogen Receptor (ER) and Androgen Receptor (AR) Binding Assays
These competitive binding assays quantify the ability of the test compound to displace a radiolabeled ligand from the estrogen and androgen receptors.
Methodology:
-
Preparation of Receptor Lysates: Human cell lines overexpressing hERα, hERβ, or hAR are cultured and harvested. The cells are lysed to release the receptor proteins.
-
Competitive Binding: A constant concentration of radiolabeled estradiol (for ER) or dihydrotestosterone (for AR) is incubated with the receptor lysate in the presence of increasing concentrations of this compound.
-
Separation and Detection: The receptor-bound and free radioligand are separated using methods like filtration or dextran-coated charcoal. The radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Reporter Gene Assays
These assays measure the functional response (agonist or antagonist activity) mediated by nuclear receptors.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with a plasmid encoding the full-length human ER or AR and a reporter plasmid containing a hormone-responsive element linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound, a known agonist (e.g., estradiol or DHT), and/or a known antagonist (e.g., tamoxifen or bicalutamide).
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: Agonist activity is determined by the induction of luciferase expression, while antagonist activity is measured by the inhibition of agonist-induced luciferase expression.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of the compound on cell viability.
Methodology:
-
Cell Seeding: Cells (e.g., HaCaT keratinocytes) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Exposure: The cells are treated with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the concentration that reduces cell viability by 50% (IC50) is calculated.[5]
Visualizing Potential Mechanisms and Workflows
To better understand the potential biological interactions and the experimental procedures, the following diagrams are provided.
Caption: Potential signaling pathway for endocrine disruption by benzophenones.
Caption: General workflow for a competitive binding assay.
Conclusion
While direct data for this compound is scarce, the existing evidence from related benzophenone derivatives suggests a potential for cross-reactivity with nuclear hormone receptors, particularly estrogen and androgen receptors. The provided experimental protocols offer a robust framework for systematically evaluating the biological activity and potential off-target effects of this compound. Such studies are essential for a comprehensive risk assessment and to ensure the safety of products containing this and similar UV filters.
References
- 1. Profiling of benzophenone derivatives using fish and human estrogen receptor-specific in vitro bioassays (Journal Article) | ETDEWEB [osti.gov]
- 2. NTP report reviews carcinogenicity of benzophenone-3 | Food Packaging Forum [foodpackagingforum.org]
- 3. Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EFSA issues statement on 4-methylbenzophenone in some breakfast cereals | EFSA [efsa.europa.eu]
- 5. Synthesis and biological evaluation of benzophenone derivatives as potential HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methoxy-4'-methylbenzophenone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and adhering to regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 3-Methoxy-4'-methylbenzophenone.
I. Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
-
Contact Avoidance: Avoid contact with skin and eyes.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, prevent the formation of dust.[1] Carefully sweep up the solid material, place it in a suitable, labeled container for disposal, and clean the spill area thoroughly.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and comply with regulations. The primary recommended methods are licensed chemical destruction or controlled incineration.[2]
-
Waste Identification and Collection:
-
Treat all unwanted this compound as hazardous waste.
-
Collect the waste material in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
-
Waste Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure the storage area is cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the full chemical name and quantity of the waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
-
Disposal of Contaminated Materials:
-
Packaging: Original containers or other contaminated packaging should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the packaging can be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable for other purposes.[2]
-
Personal Protective Equipment (PPE): Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.
-
III. Quantitative Data Summary
While specific quantitative hazard data for this compound is limited, the following table summarizes its basic chemical and physical properties.
| Property | Value |
| Chemical Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Appearance | Solid (form may vary) |
| Recommended Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
IV. Experimental Protocols
Currently, there are no standardized experimental protocols for the disposal of this compound beyond the general guidelines for chemical waste. The primary methods of disposal, licensed chemical destruction and controlled incineration, are industrial processes performed by specialized and licensed facilities. These processes are designed to completely break down the chemical into less harmful components under controlled conditions, often involving high temperatures and flue gas scrubbing to prevent the release of pollutants.[2]
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-Methoxy-4'-methylbenzophenone
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 3-Methoxy-4'-methylbenzophenone. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be used in situations with a high risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves must be worn. Nitrile or butyl rubber gloves are recommended for splash protection. Always inspect gloves for integrity before use and change them immediately if contaminated.[2] See the glove selection chart below for more details. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or situations with a high risk of exposure, a chemical-resistant suit that covers the entire body is recommended.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a fume hood, respiratory protection may not be necessary. For nuisance exposures or where dust may be generated, a NIOSH-approved P95 or P1 particulate respirator is recommended.[1] For larger spills or in poorly ventilated areas, an organic vapor cartridge respirator or a supplied-air respirator may be required.[3] |
Glove Selection Guide
| Glove Material | Recommendation for this compound | Justification |
| Nitrile Rubber | Good for splash protection | Nitrile gloves generally offer good resistance to a variety of chemicals, but breakthrough times can vary. For incidental contact, they are a suitable option.[2][4][5] |
| Butyl Rubber | Recommended for extended contact | Butyl rubber gloves provide excellent resistance to ketones and esters, which are structurally related to benzophenones, making them a safer choice for prolonged handling.[2] |
Note: It is crucial to consult the glove manufacturer's specific chemical resistance data for this compound if available.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this chemical will minimize the risk of exposure and accidents.
-
Preparation :
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Confirm that an emergency shower and eyewash station are accessible and operational.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling :
-
Handle this compound as a solid. Avoid generating dust.[1]
-
Use a spatula or other appropriate tools to transfer the chemical.
-
Keep containers tightly closed when not in use to prevent inhalation of any potential vapors and to protect the compound from moisture and light.
-
-
Post-Handling :
-
Thoroughly clean the work area after completion of the task.
-
Decontaminate all equipment used.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management Plan
In the event of a spill, a prompt and appropriate response is critical to contain the situation and prevent exposure.
-
Immediate Actions :
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
If the spill is large or in a poorly ventilated area, contact the institution's emergency response team.
-
-
Spill Cleanup Protocol :
-
For small spills, and if trained to do so, don the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials should also be treated as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is a legal and ethical responsibility to protect the environment.
-
Waste Segregation and Collection :
-
Collect all waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Container Labeling :
-
Label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
-
-
Disposal Procedure :
-
Follow your institution's and local regulations for the disposal of chemical waste.[6][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Workflow Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. pksafety.com [pksafety.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
